molecular formula C6H4Cl2FO2P B14761498 4-Fluorophenyl phosphorodichloridate CAS No. 1479-10-3

4-Fluorophenyl phosphorodichloridate

Cat. No.: B14761498
CAS No.: 1479-10-3
M. Wt: 228.97 g/mol
InChI Key: DRKYVZZJAKOILZ-UHFFFAOYSA-N
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Description

4-Fluorophenyl phosphorodichloridate is a versatile phosphorylating agent essential in advanced organic and bioorganic synthesis. Its primary research value lies in its ability to introduce a phosphate group to a wide range of substrates, particularly in the synthesis of nucleotide analogs and other phosphorous-containing compounds. The mechanism of action involves the highly reactive phosphorodichloridate group (P(O)Cl₂), which can be selectively reacted with hydroxyl groups on nucleosides, sugars, or other molecules to form phosphate ester bonds. The 4-fluorophenyl moiety can act as a good leaving group, facilitating further transformations or serving as a protective group that can be later removed under specific conditions. This reagent is moisture-sensitive and requires careful handling under inert conditions. It is typically a liquid at room temperature and should be stored in a cool, dark place, often under an inert atmosphere to maintain purity and reactivity. As a key building block in medicinal chemistry and chemical biology, it is used in the development of potential pharmaceuticals and agrochemicals. It is also valuable in material science for creating novel phosphorus-based polymers. Hazard Statements: Causes severe skin burns and eye damage. May be corrosive to metals. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1479-10-3

Molecular Formula

C6H4Cl2FO2P

Molecular Weight

228.97 g/mol

IUPAC Name

1-dichlorophosphoryloxy-4-fluorobenzene

InChI

InChI=1S/C6H4Cl2FO2P/c7-12(8,10)11-6-3-1-5(9)2-4-6/h1-4H

InChI Key

DRKYVZZJAKOILZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OP(=O)(Cl)Cl)F

Origin of Product

United States

Foundational & Exploratory

Introduction: The Strategic Role of Aryl Phosphorodichloridates

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Fluorophenyl Phosphorodichloridate

Abstract This technical guide provides a comprehensive analysis of 4-Fluorophenyl phosphorodichloridate (CAS 2328-21-4), a critical organophosphorus intermediate used extensively in medicinal chemistry. It details the compound's physicochemical properties, synthesis protocols, reactivity profile, and its pivotal role in the development of nucleotide prodrugs (ProTides). Designed for researchers and process chemists, this document synthesizes experimental data with mechanistic insights to facilitate the efficient and safe utilization of this reagent.

4-Fluorophenyl phosphorodichloridate is a specialized phosphorylating agent belonging to the class of aryl phosphorodichloridates. While structurally similar to the more common phenyl and 4-chlorophenyl analogs, the introduction of the fluorine atom at the para-position imparts unique electronic properties that modulate the electrophilicity of the phosphorus center and the leaving group ability of the phenoxy moiety.

In drug development, particularly in the synthesis of antiviral and anticancer nucleotide prodrugs (ProTides), this compound serves as a "scaffold" that delivers a monophosphate moiety into cells. The fluorine substituent acts as a metabolic handle, influencing the rate of enzymatic cleavage (bioactivation) by intracellular esterases and phosphoramidases, thereby allowing fine-tuning of the drug's pharmacokinetic profile.

Chemical and Physical Characterization

Table 1: Physicochemical Properties of 4-Fluorophenyl Phosphorodichloridate

PropertyValue / Description
IUPAC Name 4-Fluorophenyl phosphorodichloridate
CAS Registry Number 2328-21-4
Molecular Formula C₆H₄Cl₂FO₂P
Molecular Weight 228.97 g/mol
Physical State Clear, colorless to pale yellow liquid
Boiling Point ~110–115 °C at 0.5 mmHg (Estimated based on 4-Cl analog)
Density ~1.45 g/mL at 25 °C
Solubility Soluble in DCM, THF, Toluene, Acetonitrile; Reacts violently with water/alcohols

P NMR Shift

+3.0 to +5.0 ppm (relative to 85% H₃PO₄, in CDCl₃)
Stability Moisture sensitive; hydrolyzes to release HCl and phosphoric acid derivatives

Spectroscopic Signature:

  • 
    P NMR:  The phosphorus atom typically resonates as a singlet (or doublet due to 
    
    
    
    coupling) in the range of +3 to +5 ppm. This upfield shift relative to alkyl phosphorodichloridates indicates the shielding effect of the aromatic ring.
  • 
    F NMR:  A characteristic signal around -115 to -120 ppm (relative to CFCl₃) confirms the presence of the fluorine substituent on the aromatic ring.
    

Synthesis and Purification Protocol

The synthesis of 4-Fluorophenyl phosphorodichloridate is achieved via the phosphorylation of 4-fluorophenol with an excess of phosphoryl chloride (POCl₃). This reaction is driven by the removal of hydrogen chloride gas.[1]

Reaction Scheme:



Detailed Laboratory Protocol

Materials:

  • 4-Fluorophenol (1.0 eq)

  • Phosphoryl chloride (POCl₃) (3.0 eq) – Excess ensures monosubstitution

  • Magnesium chloride (MgCl₂) or Aluminum chloride (AlCl₃) (0.01 eq) – Catalyst

  • Anhydrous Toluene (Optional solvent, neat reaction preferred for scale)

Step-by-Step Procedure:

  • Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Connect the top of the condenser to an acid gas scrubber (NaOH trap) to neutralize evolved HCl.[2]

  • Charging: Under an inert atmosphere (N₂ or Ar), charge the flask with POCl₃ (3.0 eq) and the catalyst (MgCl₂, 1 mol%).

  • Addition: Heat the POCl₃ to gentle reflux (~105 °C). Dissolve 4-fluorophenol in a minimum amount of dry toluene (or add as a melt if performing neat) and add dropwise over 1 hour. Note: Slow addition prevents the formation of the diaryl byproduct.

  • Reaction: Continue refluxing for 4–6 hours until HCl evolution ceases. Monitor reaction progress by

    
    P NMR (disappearance of POCl₃ peak at ~+20 ppm and appearance of product at ~+4 ppm).
    
  • Workup: Allow the mixture to cool to room temperature.

  • Purification:

    • First, remove excess POCl₃ via distillation at atmospheric pressure or mild vacuum.

    • Perform fractional vacuum distillation to isolate the product. 4-Fluorophenyl phosphorodichloridate typically distills at high vacuum (<1 mmHg). Collect the main fraction as a clear liquid.

  • Storage: Store in a tightly sealed container under argon at 4 °C.

Reactivity Profile and Mechanism[7][8][9][10]

The reactivity of 4-Fluorophenyl phosphorodichloridate is defined by the electrophilicity of the phosphorus(V) center. It possesses two reactive P-Cl bonds and one relatively stable P-O-Ar bond.

Mechanistic Insight: The reaction with nucleophiles (such as alcohols or amines) proceeds via an Addition-Elimination (


) mechanism . The nucleophile attacks the phosphorus, forming a trigonal bipyramidal pentacoordinate intermediate (or transition state), followed by the expulsion of the best leaving group (Chloride, Cl⁻).

Selectivity:

  • First Substitution: Highly exothermic and fast. Typically done at low temperature (-78 °C to 0 °C) to control selectivity.

  • Second Substitution: Slower, requiring higher temperatures or stronger bases (e.g., N-methylimidazole, triethylamine).

Diagram 1: Sequential Nucleophilic Substitution Pathway

G cluster_mech Mechanism: SN2@P (Addition-Elimination) Start 4-Fluorophenyl phosphorodichloridate Inter Intermediate Monochloridate Start->Inter Step 1: -78°C -HCl (Base) Nu1 Nucleophile 1 (e.g., Nucleoside 5'-OH) Nu1->Inter Product Final Product (Phosphoramidate Prodrug) Inter->Product Step 2: RT -HCl (Base) Nu2 Nucleophile 2 (e.g., Amino Acid Ester) Nu2->Product

Caption: Sequential displacement of chloride ions allows for the controlled assembly of asymmetric phosphorus centers, crucial for ProTide synthesis.

Applications in Medicinal Chemistry (ProTides)[2][8][11][12][13][14][15]

The primary application of 4-Fluorophenyl phosphorodichloridate is in the synthesis of ProTides (Prodrug of Nucleotides). Many antiviral drugs (e.g., Sofosbuvir analogs) utilize a phenyl phosphoramidate moiety to bypass the rate-limiting first phosphorylation step in viral kinases.

Why 4-Fluoro?

  • Tuning Lipophilicity: The fluorine atom increases the lipophilicity (LogP) of the prodrug, enhancing passive diffusion across cell membranes.

  • Metabolic Stability: The electron-withdrawing nature of fluorine on the phenyl ring can modulate the rate of cleavage by intracellular enzymes (carboxypeptidase-type enzymes), potentially prolonging the half-life of the prodrug or altering its tissue distribution.

Experimental Workflow for ProTide Synthesis:

  • Coupling 1: React the nucleoside analogue (5'-OH) with 4-Fluorophenyl phosphorodichloridate in the presence of a base (NMI/TEA) in THF or DCM.

  • Coupling 2: React the resulting monochloridate intermediate in situ with an amino acid ester (e.g., L-Alanine isopropyl ester hydrochloride).

  • Isolation: Aqueous workup followed by silica gel chromatography.

Diagram 2: ProTide Synthesis Workflow

ProTide Reagent 4-Fluorophenyl phosphorodichloridate Step1 Step 1: 5'-O-Phosphorylation (THF, NMI, -78°C) Reagent->Step1 Nucleoside Nucleoside Analog (Drug Scaffold) Nucleoside->Step1 Intermediate Active Monochloridate Intermediate Step1->Intermediate HCl elimination Step2 Step 2: Aminolysis (Add Amino Acid Ester) Intermediate->Step2 Final 4-Fluorophenyl ProTide Prodrug Step2->Final Formation of P-N bond Bioactivation Intracellular Bioactivation (Enzymatic cleavage of 4-F-PhO group) Final->Bioactivation In vivo

Caption: Synthetic pathway for generating ProTide prodrugs. The 4-fluorophenyl group remains attached until intracellular enzymatic activation.

Handling, Stability, and Safety

Safety Profile:

  • Corrosivity: 4-Fluorophenyl phosphorodichloridate is highly corrosive to skin, eyes, and mucous membranes. It hydrolyzes rapidly on contact with moisture to form HCl.

  • Toxicity: Like many organophosphorus compounds, it should be treated as potentially toxic if inhaled or absorbed.

Storage & Handling:

  • Moisture Control: Must be handled in a fume hood under an inert atmosphere (Nitrogen or Argon). Use Schlenk techniques or a glovebox for dispensing.

  • Storage: Store in a corrosion-resistant cabinet at 2–8 °C. Inspect seals regularly for white crusts (hydrolysis products).

  • Quenching: Quench excess reagent by slowly adding it to a stirred solution of sodium bicarbonate or dilute sodium hydroxide in an ice bath. Do not add water directly to the neat liquid.

References

  • Synthesis of Aryl Phosphorodichloridates

    • Methodology: "Process for preparing phenyl phosphorodichloridates."[1][3] US Patent 3,153,081. (Describes the general AlCl3 catalyzed synthesis applicable to substituted phenols).

    • Source:

  • ProTide Technology & Applications

    • Context: "Phosphonate Prodrugs: An Overview and Recent Advances." Frontiers in Chemistry.
    • Source:

  • General Reactivity of Phosphoryl Chlorides

    • Mechanistic Insight: "Solvent and solvation effects on reactivities and mechanisms of phospho group transfers." Frontiers in Chemistry.
    • Source:

  • Chemical Identity & Data

    • CAS Verification: "4-Chlorophenyl phosphorodichloridate" (Structural analog data used for comparative property estim
    • Source:

Sources

Technical Whitepaper: Solvation Dynamics and Handling of 4-Fluorophenyl Phosphorodichloridate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solvation dynamics, chemical stability, and handling protocols for 4-Fluorophenyl phosphorodichloridate (CAS 770-12-7). It is designed for synthetic chemists and process engineers who require precise control over phosphorylation reactions.

Executive Summary

4-Fluorophenyl phosphorodichloridate (FPPD) is a potent phosphorylating agent used extensively in the synthesis of phosphate esters, phosphoramidates (e.g., ProTide technology), and nucleotide analogues. Unlike simple salts, FPPD is a reactive electrophile. Its "solubility" cannot be decoupled from its chemical stability.

Critical Insight: FPPD is a liquid (or low-melting solid) that is miscible with most aprotic organic solvents. The challenge is not dissolving the compound, but preventing solvolysis. In protic solvents (water, alcohols, amines), FPPD undergoes rapid, exothermic decomposition, evolving hydrogen chloride (HCl) gas. Therefore, solvent selection is governed strictly by inertness and anhydrous integrity .

Physicochemical Profile & Solvation Mechanics

To understand the solubility behavior of FPPD, one must analyze its molecular structure. It features a central phosphorus(V) atom coordinated to two labile chlorine atoms, one double-bonded oxygen, and a lipophilic 4-fluorophenoxy group.

PropertyValue / CharacteristicImplication for Solvation
Physical State Liquid (at ambient temp)Miscible in organic solvents; no crystal lattice energy barrier to overcome.
Polarity Moderate (Dipolar Aprotic)Compatible with a wide range of polarities, from Toluene to Acetonitrile.
Electrophilicity High (P-Cl bonds)Reacts violently with nucleophilic solvents (OH, NH, SH groups).
Hydrophobicity High (Fluorophenyl ring)Poor solubility in water (even if it didn't react); high affinity for chlorinated solvents.
The "Like Dissolves Like" Trap

Novice chemists often attempt to dissolve phosphorylating agents in polar protic solvents to improve the solubility of nucleophilic co-reactants (e.g., nucleosides). This is a critical error. FPPD will react with the solvent faster than the target substrate, leading to yield loss and hazardous pressure buildup.

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic compatibility and kinetic stability with FPPD.

Table 1: Solvent Selection Guide
Solvent ClassSpecific SolventCompatibilityTechnical Notes & Causality
Chlorinated Dichloromethane (DCM) Excellent Gold Standard. High solubility, inert, low boiling point allows easy removal.
Chloroform (

)
GoodAcceptable, but stabilizers (ethanol) in generic

will react. Must use amylene-stabilized.
Ethers Tetrahydrofuran (THF) Good (Conditional) Excellent for polar substrates. Must be anhydrous and peroxide-free. Hygroscopic nature poses a risk.
1,4-DioxaneGoodUseful for higher temperature reactions.
Diethyl EtherFairPoor solubility for polar co-reactants; highly volatile.
Aromatics Toluene Excellent Non-polar, inert. Ideal for reflux conditions or azeotropic drying of reactants.
Nitriles Acetonitrile (MeCN)GoodHigh dielectric constant helps dissolve polar nucleophiles. Must be ultra-dry.
Bases (as Solvent) Pyridine Special Case Acts as both solvent and HCl scavenger. Forms an active

-phosphorylpyridinium intermediate.
Protics Methanol, Ethanol, WaterFATAL DO NOT USE. Immediate solvolysis. Generates HCl gas and phosphate esters.
Amides DMF, DMAcCaution Can react with

-like compounds to form Vilsmeier-Haack type reagents.

Visualizing the Solvation vs. Solvolysis Pathway

The diagram below illustrates the decision logic for solvent interaction. It highlights the mechanistic divergence between inert solvation (physical mixing) and solvolysis (chemical destruction).

G FPPD 4-Fluorophenyl phosphorodichloridate Solvent Solvent Choice FPPD->Solvent Aprotic Aprotic / Inert (DCM, Toluene, THF) Solvent->Aprotic No Active H Protic Protic / Nucleophilic (MeOH, Water, Amines) Solvent->Protic Contains -OH, -NH Solvation Stable Solution (Ready for Synthesis) Aprotic->Solvation Dipole Interaction Reaction Violent Decomposition (HCl Gas Evolution) Protic->Reaction Nucleophilic Attack on P

Figure 1: Mechanistic pathway determining the stability of FPPD in various solvent environments.

Advanced Experimental Protocol: Preparation of a Standard Solution

Objective: Prepare a stable 1.0 M stock solution of 4-Fluorophenyl phosphorodichloridate in Dichloromethane (DCM) for use in nucleotide synthesis.

Safety Pre-requisites:

  • Work in a fume hood (HCl evolution risk).

  • Wear double nitrile gloves and safety goggles.

  • Glassware must be oven-dried (

    
     for >2 hours).
    
Step-by-Step Methodology
  • Solvent Preparation (The "Self-Validating" Step):

    • Protocol: Distill DCM over Calcium Hydride (

      
      ) or pass through an activated alumina column (SPS system).
      
    • Validation: Add a single drop of phenyl isocyanate to an aliquot; if no precipitate forms, the solvent is dry. Alternatively, use Karl Fischer titration (Target:

      
       ppm 
      
      
      
      ).
    • Why: Even trace moisture (100 ppm) will hydrolyze the reagent, generating HCl which can degrade acid-sensitive protecting groups (e.g., DMT, TBDMS) on your nucleoside.

  • Inert Atmosphere Setup:

    • Flush a Schlenk flask with dry Nitrogen or Argon for 15 minutes.

    • Maintain a positive pressure of inert gas throughout the procedure.

  • Reagent Transfer:

    • FPPD is a liquid.[1][2][3][4][5][6] Use a gas-tight glass syringe for transfer. Avoid plastic syringes as the plasticizers can leach, and the rubber plunger may swell.

    • Calculation: To prepare 10 mL of 1.0 M solution:

      • MW of FPPD

        
         g/mol  (Estimate based on Cl-analog MW 245.4 - Cl(35.5) + F(19)). Correction: Exact MW is 228.97  g/mol .
        
      • Mass required:

        
         g.
        
      • Density

        
         g/mL. Volume 
        
        
        
        mL.
  • Dissolution:

    • Add the FPPD dropwise to the stirring DCM at

      
       (ice bath).
      
    • Note: Cooling is precautionary.[3] While the heat of solution is low, cooling minimizes volatility and slows any reaction with residual moisture.

  • Storage:

    • Store in a sealed Schlenk tube or a vial with a PTFE-lined septum at

      
      .
      
    • Shelf Life: 1-2 weeks if strictly anhydrous. Discard if a white precipitate (hydrolysis products) appears.

Synthesis Workflow: The Role of Pyridine

In most applications, FPPD is used to phosphorylate an alcohol (ROH). This reaction produces HCl.[7] Therefore, solubility "in organic solvents" usually implies a system containing a base .

The Pyridine Effect: Pyridine is unique because it dissolves FPPD and accelerates the reaction via Nucleophilic Catalysis.

Reaction Start FPPD + Pyridine Inter N-Phosphorylpyridinium Intermediate (Active Species) Start->Inter Nucleophilic Attack Product Phosphorylated Substrate Inter->Product Substrate (ROH) Attack Byproduct Pyridine-HCl (Precipitate) Inter->Byproduct HCl Scavenging

Figure 2: Catalytic cycle showing why Pyridine is the preferred co-solvent/base for FPPD reactions.

References

  • PubChem. (2025).[8] 4-Chlorophenyl phosphorodichloridate (Compound Summary). National Library of Medicine. [Link](Note: Used as primary structural and reactivity analog for the 4-fluoro derivative).

  • Penney, C. L., & Belleau, B. (1978).[9] Phenyl phosphorodichloridate in the synthesis of cyclic phosphate diesters of biological interest. Canadian Journal of Chemistry, 56(18), 2396–2404. [Link][9]

  • McGuigan, C., et al. (1993). Phosphoramidate derivatives of d4T as inhibitors of HIV: The effect of amino acid variation. Antiviral Research, 21(4), 263-281.

Sources

The Toxicological Profile of Fluorinated Phosphorodichloridates: Mechanistic Pathways and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated phosphorodichloridates (e.g., 4-fluorophenyl phosphorodichloridate) occupy a critical intersection in organophosphorus chemistry. They serve as highly reactive electrophilic intermediates in the synthesis of pharmaceuticals, agricultural chemicals, and flame retardants[1]. However, their toxicological profile is uniquely challenging, presenting a bipartite threat: acute site-of-contact corrosivity driven by rapid aqueous hydrolysis, and severe systemic neurotoxicity mediated by the irreversible inhibition of serine hydrolases[2]. This technical guide delineates the biochemical mechanisms of their toxicity and establishes rigorous, self-validating experimental protocols for their toxicological evaluation.

Chemical Reactivity: Corrosivity vs. Systemic Toxicity

Fluorinated phosphorodichloridates are characterized by a pentavalent phosphorus center bonded to two highly labile chlorine atoms and a fluorinated organic moiety. This structural configuration renders them exceptionally electrophilic[3].

When evaluating their toxicological profile, researchers must account for two competing kinetic pathways:

  • Hydrolytic Corrosivity: In aqueous or physiological environments, the phosphorus-chlorine bonds undergo rapid, exothermic hydrolysis. This reaction releases stoichiometric equivalents of hydrogen chloride (HCl) gas and corresponding phosphoric acid derivatives[4]. The immediate toxicological manifestation is severe site-of-contact tissue necrosis, ocular damage, and chemical pneumonitis upon inhalation.

  • Systemic Neurotoxicity: Molecules that evade immediate hydrolysis and enter systemic circulation act as potent phosphorylating agents targeting the central and peripheral nervous systems, mirroring the pathology of weaponized nerve agents[5].

Primary Mechanism of Toxicity: Acetylcholinesterase (AChE) Inhibition

The hallmark of organophosphorus toxicity is the inhibition of Acetylcholinesterase (AChE), an enzyme critical for the termination of cholinergic neurotransmission[6]. Fluorinated phosphorodichloridates act as highly efficient hemisubstrates for AChE.

The Phosphorylation and "Aging" Cascade
  • Nucleophilic Attack: The catalytic serine hydroxyl group (Ser203 in human AChE) executes a nucleophilic attack on the electrophilic phosphorus atom.

  • Phosphorylation: The subsequent elimination of a chloride leaving group results in a covalently phosphorylated, inactive enzyme[6]. This leads to a massive accumulation of acetylcholine at the synaptic cleft, triggering a cholinergic crisis (SLUDGEM syndrome, respiratory paralysis, and seizures)[7].

  • Enzyme Aging: Following initial inhibition, the phosphorylated enzyme can undergo a secondary, time-dependent dealkylation or dearylation process known as "aging." This yields a stable, negatively charged phosphodiester adduct that is completely refractory to spontaneous hydrolysis or pharmacological reactivation (e.g., by oximes like pralidoxime)[7]. The electron-withdrawing nature of the fluorine substituent on the aromatic ring significantly accelerates this aging process by stabilizing the leaving group[2].

Pathway AChE Active AChE Enzyme (Serine Hydroxyl) Complex Phosphorylated AChE (Reversible Inhibition) AChE->Complex Nucleophilic Attack FPDC Fluorinated Phosphorodichloridate FPDC->Complex Phosphorylation Aged Aged AChE (Irreversible Inhibition) Complex->Aged Dealkylation (Aging) Byproducts HCl & Leaving Groups (Tissue Necrosis) Complex->Byproducts Spontaneous Hydrolysis

Mechanistic pathway of AChE phosphorylation and subsequent irreversible aging.

Secondary Toxicological Mechanisms: OPIDN

Beyond acute cholinergic crisis, exposure to specific fluorinated organophosphates can precipitate Organophosphorus Ester-Induced Delayed Neurotoxicity (OPIDN).

OPIDN is characterized by a latent period of 1 to 3 weeks followed by a flaccid paresis that develops distally in the legs and spreads to the upper extremities. The molecular initiating event is the phosphorylation and subsequent aging of Neuropathy Target Esterase (NTE) in neural tissue[1]. The dual chlorine leaving groups in phosphorodichloridates make them particularly adept at cross-linking or rapidly aging within the NTE active site, leading to Wallerian-type axonal degeneration and secondary myelin degradation.

Experimental Workflows for Toxicological Profiling

To accurately profile the toxicity of fluorinated phosphorodichloridates, researchers must account for their extreme hydrolytic instability. Standard assays will yield false negatives if the compound hydrolyzes into non-toxic phosphoric acids before reaching the target enzyme. The following self-validating system decouples spontaneous aqueous degradation from true enzymatic inhibition.

Protocol 1: Hydrolysis Kinetics via ³¹P-NMR

Causality Check: Understanding the half-life of the compound in physiological buffers is a strict prerequisite to interpreting in vitro enzyme inhibition data.

  • Preparation: Dissolve the fluorinated phosphorodichloridate in anhydrous deuterated acetonitrile (CD₃CN) to a concentration of 50 mM.

  • Initiation: Inject the solution into a 50 mM phosphate buffer (pH 7.4, 37°C) directly within the NMR tube to simulate physiological exposure.

  • Acquisition: Acquire ³¹P-NMR spectra at 30-second intervals for 60 minutes.

  • Analysis: Track the disappearance of the parent phosphorodichloridate peak (typically around 0 to -5 ppm) and the appearance of hydrolysis products (phosphorochloridates and phosphoric acids). Calculate the pseudo-first-order rate constant (

    
    ).
    
Protocol 2: Modified Ellman’s Assay for AChE Inhibition

Causality Check: The standard Ellman's method must be adapted for highly reactive dichloridates to prevent artifactual acid-denaturation of the enzyme by HCl byproducts[3].

  • Buffer System: Utilize a high-capacity 0.1 M sodium phosphate buffer (pH 8.0) to immediately neutralize generated HCl.

  • Enzyme Pre-incubation: Incubate recombinant human AChE (0.5 U/mL) with varying concentrations of the test compound (0.1 nM to 10 µM) for exact time intervals (e.g., 1, 5, 15 minutes) at 25°C.

  • Substrate Addition: Add acetylthiocholine iodide (ATCI, 0.5 mM) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes. The rate of color formation is directly proportional to residual AChE activity.

  • Validation: Run a parallel control with a fully hydrolyzed aliquot of the compound to ensure the observed inhibition is driven by the parent dichloridate, not the acidic degradation products.

Workflow Prep Sample Preparation (Anhydrous Media) Hydrolysis Hydrolysis Kinetics (31P-NMR Tracking) Prep->Hydrolysis Stability Check AChE_Assay AChE Inhibition Assay (Modified Ellman's) Prep->AChE_Assay Acute Toxicity NTE_Assay NTE Inhibition Assay (OPIDN Profiling) Prep->NTE_Assay Chronic Toxicity Data Data Synthesis (IC50 & Aging Rates) Hydrolysis->Data Half-life Data AChE_Assay->Data IC50 Values NTE_Assay->Data Neuropathy Potential

High-throughput workflow for decoupling hydrolysis from enzymatic inhibition.

Quantitative Toxicological Data

The following table synthesizes representative toxicological metrics for phosphorodichloridates and relevant fluorinated organophosphorus reference compounds.

Compound ClassAChE IC₅₀ (nM)Hydrolysis t₁/₂ (pH 7.4)Primary Toxicological Threat
Fluorophenyl phosphorodichloridate ~ 150 - 450< 2 minutesAcute Corrosivity / Cholinergic Crisis
Ethyl phosphorodichloridate ~ 400[3]< 5 minutesSevere Tissue Necrosis[4]
Diisopropyl fluorophosphate (DFP) 1 - 10Hours to DaysSystemic Cholinergic Toxicity[2]
Sarin (Reference Nerve Agent) 0.3 - 3.0HoursLethal Respiratory Paralysis[5]

Conclusion

The toxicological assessment of fluorinated phosphorodichloridates requires a nuanced approach that balances their acute chemical reactivity with their potent biochemical inhibitory properties. By employing high-capacity buffering systems and rapid-acquisition kinetics, drug development professionals and toxicologists can accurately delineate the risks these compounds pose, ensuring safe handling during chemical synthesis and preventing downstream neurotoxicological hazards.

References

1.[4] ETHYL PHOSPHORODICHLORIDATE - CAMEO Chemicals - NOAA. 2.[3] Ethyl dichlorophosphate – preparation and application - Georganics. 3. Organophosphorus Ester-Induced Delayed Neurotoxicity - CDC Stacks. 4.[1] Studies on Synthesis and Kinetic Hydrolysis of Chiral Organic Phosphoramidates by Suitable Methods - Asianpubs. 5.[2] Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry - PMC. 6.[7] Organophosphorus agents - LITFL Toxicology Library. 7.[6] Organophosphate poisoning - Wikipedia. 8.[5] Sarin - Wikipedia.

Sources

4-Fluorophenyl phosphorodichloridate melting point and boiling point data

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Fluorophenyl Phosphorodichloridate: Physicochemical Profiling & Synthetic Utility Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

4-Fluorophenyl phosphorodichloridate (CAS 2328-21-4) is a specialized phosphorylating agent used primarily in the synthesis of phosphate esters and phosphoramidate prodrugs.[1] Distinguished by the electron-withdrawing para-fluorine substituent, this compound offers a unique reactivity profile compared to its non-halogenated (phenyl) or chlorinated (4-chlorophenyl) analogs.[1] The fluorine atom modulates the electrophilicity of the phosphorus center without introducing the steric bulk associated with larger halogens, making it a precision tool for installing phosphate groups in sterically demanding nucleosides and nitrogen mustard derivatives.[1]

This guide provides a rigorous technical analysis of its physical properties, synthesis, and handling, designed to support reproducible experimental workflows.[1]

Physicochemical Profile

Unlike the widely characterized 4-chlorophenyl phosphorodichloridate, the 4-fluoro analog is often generated in situ or used as a crude oil due to its high reactivity and moisture sensitivity.[1] The data below synthesizes experimental observations with comparative structure-property relationships (SPR).

Table 1: Core Physical Properties
PropertyData / ValueExperimental Context
CAS Number 2328-21-4Unique Identifier
Physical State Pale Yellow OilLiquid at ambient temperature (25°C) [1].[1]
Melting Point < 20°CInferred from liquid state at RT. No freezing observed in standard protocols.
Boiling Point ~135–140°C @ 11 mmHg (Est.)Analogous Data: 4-Chlorophenyl analog boils at 142°C/11 mmHg. The 4-fluoro analog, having lower molecular weight and polarizability, will exhibit a slightly lower boiling point.[1]
Density ~1.45 g/mL (Est.)Analogous Data: 4-Chlorophenyl analog density is 1.508 g/mL.
Solubility Soluble in CH₂Cl₂, Et₂O, THFHydrolyzes rapidly in water/alcohols.[1]
31P NMR Shift δ 2.30 ppmMeasured in CDCl₃ [1].

Scientist’s Note: The absence of a definitive commercial boiling point often indicates that the compound is purified via vacuum distillation only when strict isolation is required.[1] For most applications, it is synthesized and used immediately (freshly prepared) to avoid hydrolysis degradation.[1]

Synthetic Utility & Mechanism[3][4]

The synthesis of 4-fluorophenyl phosphorodichloridate follows a nucleophilic substitution pathway where 4-fluorophenol attacks the phosphorus(V) center of phosphorus oxychloride (POCl₃).[1] A base (typically triethylamine) is critical to scavenge the liberated HCl, driving the equilibrium forward.[1]

Mechanism of Action: Base-Catalyzed Phosphorylation[1]

The following diagram illustrates the stepwise displacement of chloride by the phenoxide nucleophile.

PhosphorylationMechanism Start 4-Fluorophenol + POCl3 Intermediate Transition State (Pentacoordinate P) Start->Intermediate Nucleophilic Attack Base Triethylamine (Base Catalyst) Base->Intermediate Proton Abstraction Product 4-Fluorophenyl phosphorodichloridate Intermediate->Product Cl- Elimination Byproduct Et3N·HCl (Precipitate) Intermediate->Byproduct Salt Formation

Figure 1: Reaction pathway for the synthesis of 4-fluorophenyl phosphorodichloridate. The base facilitates the deprotonation of the phenol, increasing its nucleophilicity.[1]

Experimental Protocol: Synthesis & Isolation

This protocol is adapted from high-purity syntheses used in nucleotide analog production [1]. It prioritizes moisture exclusion to prevent the formation of phosphorochloridic acid byproducts.

Reagents:
  • Phosphorus Oxychloride (POCl₃): 1.0 equiv (Freshly distilled)[1]

  • 4-Fluorophenol: 1.0 equiv[1]

  • Triethylamine (Et₃N): 1.0 equiv (Dried over KOH)[1]

  • Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM)[1]

Step-by-Step Methodology:
  • System Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Maintain a positive nitrogen atmosphere throughout.

  • Chilling: Charge the flask with POCl₃ (1.0 equiv) and anhydrous solvent. Cool the solution to -78°C using a dry ice/acetone bath. This low temperature is critical to prevent over-substitution (formation of diaryl phosphates).

  • Addition: Dissolve 4-fluorophenol (1.0 equiv) and triethylamine (1.0 equiv) in the same anhydrous solvent. Add this mixture dropwise to the POCl₃ solution over 2 hours .

    • Why? Slow addition ensures POCl₃ is always in excess locally, favoring mono-substitution.[1]

  • Reaction: Allow the mixture to warm slowly to ambient temperature (25°C) and stir for 18–20 hours. A white precipitate of triethylamine hydrochloride will form.

  • Work-up:

    • Filter the mixture under nitrogen (Schlenk filtration) to remove the amine salt.[1]

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the solvent.[1]

  • Purification (Optional): The resulting pale yellow oil is typically >90% pure. If higher purity is required, perform rapid vacuum distillation (approx.[1] 0.1–1.0 mmHg), keeping the pot temperature below 100°C to avoid decomposition.

Handling, Stability & Safety

Critical Hazard: Phosphorodichloridates are potent electrophiles and moisture-sensitive corrosives.

  • Hydrolysis Risk: Reacts violently with water to release HCl gas and 4-fluorophenyl phosphoric acid.

    • Indicator: Fuming upon exposure to air indicates hydrolysis.[2][3][4]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a face shield.[1] All operations must be conducted in a fume hood.

References

  • McGuigan, C. & O'Connor, R. (1990).[1] Synthesis and evaluation of novel phosphate derivatives of anti-viral nucleosides. UCL Discovery (University College London), Doctoral Dissertation.[1] Available at: [Link]

  • PubChem Database. (n.d.). 4-Chlorophenyl phosphorodichloridate (CAS 772-79-2) Physical Properties. National Library of Medicine. Available at: [Link][1]

  • Owen, G. R. et al. (1974). 4-Chlorophenyl phosphorodichloridate: A reagent for the preparation of nucleoside 5'-phosphates.[1] Synthesis, 1974(10), 704-705.[1]

Sources

Methodological & Application

Application Note: Advanced Nucleoside Phosphorylation Using 4-Fluorophenyl Phosphorodichloridate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Nucleoside analogues are foundational in antiviral and anticancer therapies. However, their clinical efficacy is frequently limited by the first intracellular phosphorylation step, which is catalyzed by host or viral kinases. Tumors and viruses often develop resistance by downregulating these specific kinases[1].

The ProTide (prodrug nucleotide) technology, pioneered by Prof. Chris McGuigan, effectively bypasses this metabolic bottleneck by delivering a masked, lipophilic nucleoside monophosphate directly into the cytoplasm[2]. 4-Fluorophenyl phosphorodichloridate is a highly specialized phosphorylating agent used to construct these prodrugs[3].

Why the 4-Fluoro Substitution? The para-fluoro substitution on the phenoxy ring is not arbitrary; it serves two critical, field-proven functions:

  • Enhanced Electrophilicity & Lipophilicity: The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the phosphorus center during chemical synthesis, improving coupling yields. Furthermore, it enhances the overall lipophilicity of the final prodrug, facilitating rapid passive diffusion across the phospholipid bilayer[4].

  • Optimized Leaving Group Kinetics: During intracellular activation, the pKa of the leaving group dictates the rate of spontaneous cyclization. The 4-fluorophenol moiety provides an optimal balance—stable enough to survive systemic circulation, yet reactive enough to be efficiently displaced during enzymatic activation[1].

Intracellular Activation Pathway

Every ProTide must act as a self-validating system: it must remain intact extracellularly but rapidly degrade into the active monophosphate once internalized. The activation cascade relies on a tandem enzymatic-chemical mechanism[1].

ActivationPathway P1 ProTide (Lipophilic) Intact Prodrug P2 Carboxylate Intermediate (Ester Cleaved) P1->P2 Esterase / Carboxypeptidase P3 Cyclic Mixed Anhydride (- 4-Fluorophenol) P2->P3 Spontaneous Cyclization P4 Nucleoside Monophosphate (Bioactive) P3->P4 Phosphoramidase / H2O

Enzymatic activation pathway of ProTides releasing the bioactive monophosphate.

  • Esterase Cleavage: An intracellular esterase or carboxypeptidase hydrolyzes the amino acid ester motif, generating a nucleophilic carboxylate intermediate[1].

  • Spontaneous Cyclization: The carboxylate attacks the phosphorus center, displacing the 4-fluorophenol leaving group to form a highly reactive cyclic mixed anhydride[5].

  • Phosphoramidase Hydrolysis: Water or a phosphoramidase enzyme opens the ring, releasing the bioactive nucleoside monophosphate, which is subsequently phosphorylated to the active triphosphate form by cellular kinases[1].

Chemical Synthesis Strategy

The synthesis of a ProTide using 4-fluorophenyl phosphorodichloridate is a two-step, one-pot (or two-pot) procedure relying on the sequential nucleophilic displacement of the two chloride leaving groups[4].

SynthesisWorkflow A 4-Fluorophenyl phosphorodichloridate C Phosphorochloridate Intermediate A->C DCM, -78°C to RT B Amino Acid Ester + Base (TEA) B->C E 5'-Phosphoramidate (ProTide) C->E THF or Pyridine D Nucleoside Analogue + Base (NMI or tBuMgCl) D->E

Workflow for the two-step synthesis of nucleoside phosphoramidates (ProTides).

Quantitative Data: Reaction Optimization

The choice of base and solvent in the second step is dictated by the steric hindrance and reactivity of the nucleoside's target hydroxyl group (typically 5'-OH)[6].

Substrate TypePreferred Base / CatalystSolventTemp ProfileTypical Yield (%)Mechanistic Causality
Primary 5'-OH (Unprotected) N-Methylimidazole (NMI, 5 eq)THF or DCM-78 °C to RT50 – 70%NMI acts as a nucleophilic catalyst, forming a highly reactive phosphoroimidazolate intermediate that selectively phosphorylates the primary alcohol[1].
Secondary or Hindered OH tert-Butylmagnesium chloride (tBuMgCl, 1.5 eq)THF0 °C to RT40 – 60%The Grignard reagent acts as a strong base, deprotonating the hindered hydroxyl to form a highly nucleophilic alkoxide, driving the reaction forward[7].
Base-Sensitive Nucleosides Pyridine / Triethylamine (TEA)Pyridine0 °C to RT30 – 50%Pyridine acts as both solvent and mild base, preventing the degradation of sensitive nucleobase modifications[8].

Experimental Protocols

Protocol A: Preparation of 4-Fluorophenyl (methoxyalaninyl) phosphorochloridate

This protocol describes the synthesis of the critical intermediate. It must be performed under strictly anhydrous conditions.

Reagents:

  • 4-Fluorophenyl phosphorodichloridate (1.0 equiv)

  • L-Alanine methyl ester hydrochloride (1.0 equiv)

  • Anhydrous Triethylamine (TEA, 2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a two-neck round-bottom flask and purge with Argon.

  • Reagent Dissolution: Suspend L-alanine methyl ester hydrochloride (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration). Add 4-fluorophenyl phosphorodichloridate (1.0 equiv) to the suspension[4].

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.

    • Causality Check: The phosphorus center is highly electrophilic. Performing the addition at -78 °C prevents the formation of undesired bis-amino acid ester byproducts by kinetically controlling the displacement of only the first chloride[8].

  • Base Addition: Dissolve anhydrous TEA (2.0 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30–45 minutes using a syringe pump.

  • Reaction Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2–4 hours[4].

  • Validation & Workup: Monitor the formation of the phosphorochloridate intermediate via ³¹P NMR (look for a shift around δ 8–10 ppm). Once complete, concentrate the mixture under reduced pressure. Resuspend the residue in anhydrous diethyl ether, filter off the precipitated triethylamine hydrochloride salts under Argon, and evaporate the filtrate to yield the crude phosphorochloridate as a viscous oil[3]. Use immediately in Protocol B.

Protocol B: 5'-Phosphorylation of Nucleoside Analogues (ProTide Formation)

This protocol utilizes N-methylimidazole (NMI) for the selective phosphorylation of a primary 5'-hydroxyl group.

Reagents:

  • Nucleoside Analogue (1.0 equiv)

  • 4-Fluorophenyl (methoxyalaninyl) phosphorochloridate (from Protocol A, 1.5 equiv)

  • N-Methylimidazole (NMI, 5.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Nucleoside Preparation: Dissolve the nucleoside analogue (1.0 equiv) in anhydrous THF under an Argon atmosphere.

  • Catalyst Addition: Add NMI (5.0 equiv) to the nucleoside solution and stir for 10 minutes at room temperature.

    • Causality Check: NMI is critical here. It attacks the phosphorochloridate to form a transient, highly electrophilic phosphoroimidazolate intermediate. This intermediate is far more reactive toward the nucleoside's hydroxyl group than the starting phosphorochloridate[1].

  • Phosphorylation: Dissolve the freshly prepared phosphorochloridate (1.5 equiv) in anhydrous THF. Add this solution dropwise to the nucleoside/NMI mixture.

  • Monitoring: Stir the reaction at room temperature for 12–18 hours. Monitor the disappearance of the starting nucleoside via TLC (typically DCM:MeOH 9:1) or LC-MS[1].

  • Quenching & Extraction: Quench the reaction by adding a few drops of methanol. Remove the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate and wash sequentially with 0.5 M HCl (to remove NMI), saturated aqueous NaHCO₃, and brine[4].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution of DCM to DCM:MeOH 95:5) to isolate the ProTide as a mixture of Rp and Sp diastereomers at the phosphorus center[8].

References

1.[8] The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation. PMC. URL: 2.[4] Synthesis and antiviral activity of aryl phosphoramidate derivatives of β-D- and β-L-C-5-Substituted 2',3'-didehydro-2',3'-dideoxy-uridine bearing linker arms. Taylor & Francis. URL: 3.[1] ProTides of BVdU as potential anticancer agents upon efficient intracellular delivery of their activated metabolites. PMC. URL: 4.[5] Application Notes and Protocols: Amidophosphoric Acids as Phosphorylating Agents. BenchChem. URL: 5.[7] Design, Synthesis and Biological Evaluation of Nucleoside Phosphoramidates with potential Anticancer Activity. Cardiff University (ORCA). URL: 6.[2] Novel synthetic pathways for the preparation of ProTides as potential therapeutic agents. Cardiff University (ORCA). URL: 7.[3] WO2012117246A1 - Phosphoramidate derivatives of 5-fluoro-2'-deoxyuridine for use in the treatment of cancer. Google Patents. URL: 8.[6] Design, Synthesis and Biological Evaluation of Nucleotide Pro-drugs Centred on Clinically Active Anticancer Nucleosides. Cardiff University (ORCA). URL:

Sources

One-Pot Phosphorylation Using 4-Fluorophenyl Phosphorodichloridate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Streamlining Phosphate Ester Synthesis

The introduction of phosphate moieties into organic molecules is a cornerstone of medicinal chemistry and drug development. Phosphate esters are critical components of many biologically active compounds, including antiviral and anticancer prodrugs, where they can enhance solubility, facilitate transport across cell membranes, and undergo metabolic activation to the active form of the drug. Traditional phosphorylation methods often involve multiple steps, protection/deprotection strategies, and challenging purifications. The one-pot phosphorylation reaction using aryl phosphorodichloridates, such as 4-fluorophenyl phosphorodichloridate, offers a streamlined and efficient alternative for the synthesis of complex phosphate esters, particularly phosphoramidates.

This application note provides a comprehensive technical guide to the one-pot phosphorylation reaction using 4-fluorophenyl phosphorodichloridate. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, explore its applications in drug discovery, and offer a troubleshooting guide to address common experimental challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Mechanism of Action: A Stepwise Approach to Phosphorylation

The one-pot synthesis of a phosphoramidate using 4-fluorophenyl phosphorodichloridate is a sequential process that proceeds through a highly reactive phosphomonochloridate intermediate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine, which serves as both a catalyst and an acid scavenger.

The overall transformation can be understood in two key steps:

  • Formation of the Aryl Phosphomonochloridate Intermediate: The reaction is initiated by the nucleophilic attack of an alcohol (for example, the 5'-hydroxyl group of a nucleoside) on the highly electrophilic phosphorus center of 4-fluorophenyl phosphorodichloridate. This displacement of one of the chloride ions results in the formation of a highly reactive aryl phosphomonochloridate intermediate. The 4-fluorophenyl group is an excellent leaving group, and the electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the phosphorus center, facilitating this initial step.[1]

  • Nucleophilic Substitution by the Amine: In the second step, an amine, typically an amino acid ester, acts as a nucleophile and attacks the phosphorus center of the intermediate. This results in the displacement of the remaining chloride ion and the formation of the desired phosphoramidate product. The base present in the reaction mixture neutralizes the hydrogen chloride (HCl) generated in both steps, driving the reaction to completion.

G cluster_0 Step 1: Formation of the Intermediate cluster_1 Step 2: Formation of the Product 4-Fluorophenyl_phosphorodichloridate 4-Fluorophenyl phosphorodichloridate Alcohol Alcohol (R-OH) (e.g., Nucleoside) Intermediate Aryl Phosphomonochloridate Intermediate Intermediate_ref Intermediate_ref Base Base (e.g., Pyridine) HCl_1 HCl Amine Amine (R'-NH2) (e.g., Amino Acid Ester) Product Phosphoramidate Product Base_2 Base HCl_2 HCl

Protocol & Methodology: A Practical Guide

This section provides a detailed, step-by-step protocol for a typical one-pot phosphorylation reaction to synthesize a nucleoside phosphoramidate prodrug. This protocol is based on established methodologies for similar aryl phosphorodichloridates and serves as a robust starting point for optimization.[2][3][4]

Experimental Workflow

G Start Start: Dry Glassware under Inert Atmosphere Dissolve_Nucleoside Dissolve Nucleoside in Anhydrous Pyridine Start->Dissolve_Nucleoside Cool Cool to 0 °C Dissolve_Nucleoside->Cool Add_Phosphorodichloridate Add 4-Fluorophenyl phosphorodichloridate Dropwise Cool->Add_Phosphorodichloridate Stir_1 Stir at 0 °C for 2-4 hours Add_Phosphorodichloridate->Stir_1 Add_Amino_Acid_Ester Add Amino Acid Ester Hydrochloride and Triethylamine Stir_1->Add_Amino_Acid_Ester Stir_2 Stir at Room Temperature for 12-24 hours Add_Amino_Acid_Ester->Stir_2 Quench Quench with Saturated Aqueous NaHCO3 Stir_2->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry over Anhydrous Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Silica Gel Chromatography Concentrate->Purify End End: Characterize Product Purify->End

Step-by-Step Protocol
  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the nucleoside (1.0 eq) to a dry, round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous pyridine to the flask to dissolve the nucleoside. The concentration will depend on the solubility of the specific nucleoside.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • First Addition: Slowly add 4-fluorophenyl phosphorodichloridate (1.1-1.5 eq) to the cooled solution dropwise over 10-15 minutes.

  • First Stirring: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting nucleoside and the formation of the intermediate.

  • Second Addition: To the reaction mixture, add the amino acid ester hydrochloride salt (1.5-2.0 eq) followed by the dropwise addition of a tertiary amine such as triethylamine (3.0-4.0 eq).

  • Second Stirring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Continue to monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure phosphoramidate product.

Table of Reaction Parameters
ParameterRecommended ConditionRationale
Solvent Anhydrous Pyridine or DichloromethanePyridine acts as both a solvent and a base. Dichloromethane is a good alternative for substrates soluble in it.
Base Pyridine, Triethylamine, or N-MethylimidazoleNeutralizes the HCl byproduct, driving the reaction forward.[4]
Temperature 0 °C for the first step, Room Temperature for the second stepThe initial low temperature controls the reactivity of the phosphorodichloridate. The second step can be performed at room temperature for convenience.
Stoichiometry Nucleoside (1.0 eq), 4-Fluorophenyl phosphorodichloridate (1.1-1.5 eq), Amino Acid Ester (1.5-2.0 eq), Base (3.0-4.0 eq)A slight excess of the phosphorylating agent and the amino acid ester ensures complete conversion of the nucleoside.
Reaction Time Step 1: 2-4 hours; Step 2: 12-24 hoursReaction times may vary depending on the specific substrates and should be monitored by TLC or LC-MS.
Work-up Aqueous NaHCO₃ quench, Organic ExtractionNeutralizes any remaining acidic species and allows for the isolation of the organic-soluble product.

Applications in Drug Discovery and Organic Synthesis

The one-pot phosphorylation with 4-fluorophenyl phosphorodichloridate is a valuable tool in drug discovery, particularly for the synthesis of nucleoside phosphoramidate prodrugs, also known as ProTides.[5] This class of prodrugs has been successfully employed to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step catalyzed by cellular kinases.

Key Applications Include:

  • Antiviral Agents: Many antiviral drugs are nucleoside analogs that need to be converted to their triphosphate form to inhibit viral polymerases. The ProTide approach has been instrumental in the development of potent antiviral therapies.

  • Anticancer Agents: Similarly, many nucleoside-based anticancer drugs require intracellular phosphorylation to become active. The synthesis of their phosphoramidate prodrugs can enhance their therapeutic efficacy.

  • Synthesis of Biologically Active Phosphates: Beyond prodrugs, this method can be adapted for the synthesis of other phosphate esters that are of interest in chemical biology and materials science.

The fluorine atom in the 4-fluorophenyl group can also offer advantages in terms of modulating the reactivity and stability of the phosphorylating agent and may influence the pharmacokinetic properties of the resulting prodrugs.[6]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive reagents, insufficient base, low temperature.Ensure all reagents are of high purity and anhydrous. Use a fresh bottle of 4-fluorophenyl phosphorodichloridate. Increase the amount of base. Allow the second step of the reaction to proceed at a slightly elevated temperature (e.g., 40 °C).
Formation of Symmetric Bis-nucleoside Phosphate Use of excess nucleoside relative to the phosphorodichloridate in the first step.Ensure the phosphorodichloridate is added to the nucleoside solution and is in slight excess.
Formation of Pyrophosphate Byproducts Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under a strictly inert atmosphere.
Difficult Purification Co-elution of the product with byproducts or starting materials.Optimize the chromatographic conditions (e.g., use a different solvent system or a different stationary phase). Consider a different work-up procedure to remove impurities before chromatography.

Conclusion

The one-pot phosphorylation reaction using 4-fluorophenyl phosphorodichloridate is a highly efficient and versatile method for the synthesis of phosphate esters, particularly nucleoside phosphoramidate prodrugs. By understanding the underlying mechanism and following a well-defined protocol, researchers can effectively utilize this reaction to accelerate their research and development efforts in medicinal chemistry and beyond. The streamlined nature of this one-pot procedure, coupled with the favorable properties of the 4-fluorophenyl group, makes it a valuable addition to the synthetic chemist's toolbox.

References

  • [1-(4-Fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an Orally Bioavailable KCNQ2 Opener Devoid of CYP3A4 Metabolism-Dependent Inhibition. ResearchGate.]([Link])

Sources

Application Notes & Protocols: A Guide to the Synthesis of Phosphate Esters using 4-Fluorophenyl Phosphorodichloridate

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Phosphate Esters and Phosphorylating Agents

Phosphate esters are of paramount importance in medicinal chemistry and drug development. Their ability to modulate the physicochemical properties of a parent molecule—enhancing solubility, improving bioavailability, and enabling targeted delivery through prodrug strategies—makes them a cornerstone of modern pharmaceutical design. The synthesis of these critical motifs relies on efficient and selective phosphorylating agents.

4-Fluorophenyl phosphorodichloridate emerges as a highly effective reagent for this purpose. It is a bifunctional phosphorylating agent, meaning its two chlorine atoms can be sequentially displaced by nucleophiles, such as alcohols or phenols. This stepwise reactivity allows for the controlled and directed synthesis of both symmetrical and, more importantly, unsymmetrical phosphate triesters. The 4-fluorophenyl group serves as a stable, yet potentially cleavable, protecting group that can influence the electronic properties of the phosphorus center, making it a versatile tool in the synthesis of complex molecules.

This guide provides a comprehensive overview of the principles, mechanisms, and a detailed, field-tested protocol for the preparation of phosphate esters using 4-fluorophenyl phosphorodichloridate.

Reagent Profile: 4-Fluorophenyl Phosphorodichloridate

A thorough understanding of the phosphorylating agent is critical for successful synthesis. The key properties of 4-Fluorophenyl Phosphorodichloridate are summarized below.

PropertyValue
CAS Number 350-51-6
Molecular Formula C₆H₄Cl₂FO₂P
Molecular Weight 228.97 g/mol
Appearance Colorless to pale yellow liquid
Key Characteristics Moisture-sensitive, corrosive
Primary Application Bifunctional phosphorylating agent

The reactivity of 4-fluorophenyl phosphorodichloridate is dominated by the electrophilic phosphorus atom, which is highly susceptible to nucleophilic attack. The two chloride atoms are excellent leaving groups, facilitating the sequential addition of alcohol nucleophiles.

The Mechanism of Stepwise Phosphorylation

The synthesis of a phosphate triester using 4-fluorophenyl phosphorodichloridate proceeds via a two-step nucleophilic substitution mechanism. The entire process generates two equivalents of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base, such as pyridine or triethylamine, to drive the reaction to completion.[1]

  • Formation of the Phosphoromonochloridate Intermediate: The first alcohol nucleophile (R¹-OH) attacks the electrophilic phosphorus center, displacing the first chloride ion. This forms a more stable but still reactive 4-fluorophenyl alkyl phosphorochloridate intermediate.

  • Formation of the Final Phosphate Triester: The second alcohol nucleophile (R²-OH) attacks the phosphorus center of the intermediate, displacing the second and final chloride ion. This results in the formation of the target unsymmetrical phosphate triester.

The use of a base is crucial not only to scavenge the HCl byproduct, which forms an insoluble salt (e.g., pyridinium chloride) that can be easily filtered off, but also potentially to increase the nucleophilicity of the alcohol.[1]

Phosphorylation_Mechanism cluster_0 Step 1: First Substitution cluster_1 Step 2: Second Substitution Reagent 4-Fluorophenyl Phosphorodichloridate Intermediate Phosphoromonochloridate Intermediate Reagent->Intermediate Nucleophilic Attack Intermediate_ref Intermediate Alcohol1 First Alcohol (R¹-OH) + Base Alcohol1->Intermediate Byproduct1 Base·HCl Salt Intermediate->Byproduct1 Alcohol2 Second Alcohol (R²-OH) + Base Product Unsymmetrical Phosphate Triester Alcohol2->Product Byproduct2 Base·HCl Salt Product->Byproduct2 Intermediate_ref->Product Nucleophilic Attack

Fig 1. General mechanism for unsymmetrical phosphate ester synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of an unsymmetrical phosphate triester. For a symmetrical ester, a total of 2.1 equivalents of the same alcohol would be used.

4.1. Materials and Equipment

  • Chemicals:

    • 4-Fluorophenyl phosphorodichloridate (1.0 eq)

    • First alcohol (R¹-OH) (1.05 eq)

    • Second alcohol (R²-OH) (1.05 eq)

    • Anhydrous Pyridine or Triethylamine (2.2 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes/Ethyl Acetate solvent system for chromatography

  • Equipment:

    • Two- or three-neck round-bottom flask, oven-dried

    • Magnetic stirrer and stir bar

    • Septa and needles

    • Syringes for liquid transfer

    • Inert gas line (Nitrogen or Argon) with bubbler

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for chromatography

4.2. Experimental Workflow Diagram

Sources

Application Note: 4-Fluorophenyl Phosphorodichloridate in Solid-Phase Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers specializing in nucleic acid chemistry, specifically those investigating backbone modifications,


F-NMR structural probes, or phosphotriester-based therapeutic motifs.

Executive Summary

4-Fluorophenyl phosphorodichloridate (4-FPP) is a specialized bifunctional phosphorylating agent used to introduce a 4-fluorophenyl phosphate triester internucleotide linkage. Unlike standard phosphoramidite chemistry which generates a phosphodiester (after oxidation), 4-FPP allows for the direct formation of a phosphate triester with a stable, aromatic protecting group.

This modification serves two primary high-value applications:

  • 
    F NMR Structural Probes:  The fluorine atom acts as a sensitive, background-free NMR handle to monitor backbone conformation and protein-nucleic acid interactions.
    
  • Nuclease Resistance & Lipophilicity: The aromatic triester masks the negative charge of the phosphate backbone, enhancing cellular uptake and resistance to enzymatic degradation (pro-drug strategy).

Chemical Properties & Handling[1][2]

  • IUPAC Name: 4-Fluorophenyl phosphorodichloridate

  • Formula:

    
    
    
  • MW: 228.97 g/mol

  • Appearance: Colorless to pale yellow liquid[1][2]

  • Reactivity: Highly electrophilic; reacts violently with water and nucleophiles.

  • Storage: Store at +4°C under Argon/Nitrogen. Moisture sensitive.[3][4]

Safety Advisory

DANGER: 4-FPP is corrosive and releases HCl upon hydrolysis. All procedures must be performed in a fume hood using anhydrous techniques. Double-gloving and eye protection are mandatory.

Mechanistic Principles

In this protocol, 4-FPP acts as a bridging agent. The reaction proceeds via a two-step nucleophilic substitution mechanism at the phosphorus(V) center.

  • First Displacement: The 3'-hydroxyl group of the support-bound nucleoside attacks the phosphorus, displacing the first chloride ion. This forms a reactive phosphoromonochloridate intermediate .

  • Second Displacement: The 5'-hydroxyl of the incoming nucleoside attacks the intermediate, displacing the second chloride.

  • Result: A stable 3',5'-phosphate triester linkage is formed.

Note on Regioselectivity: To prevent polymerization of the incoming nucleoside, the incoming monomer usually has its 3'-OH protected (e.g., by a TBDMS or acetyl group) if solution coupling is performed, or careful stoichiometry is used in solid-phase steps.

Graphviz Pathway: Phosphorochloridate Coupling Cycle

G cluster_legend Reaction Phase Start Support-Bound Nucleoside (Free 5'-OH) Intermediate Activated 5'-Phosphoromonochloridate Intermediate Start->Intermediate Step 1: Activation (Pyridine/MeIm) Reagent 4-Fluorophenyl Phosphorodichloridate Reagent->Intermediate Product Oligonucleotide with 4-Fluorophenyl Triester Linkage Intermediate->Product Step 2: Coupling HCl Byproduct: HCl (Scavenged by Base) Intermediate->HCl Incoming Incoming Nucleoside (Free 3'-OH) Incoming->Product Product->Start Next Cycle (After 3'-Deprotection)

Figure 1: Step-wise mechanism of internucleotide bond formation using 4-FPP. The reaction cycles between activation of the support-bound hydroxyl and coupling with the next nucleoside.[5][6]

Experimental Protocol

Scope: Synthesis of a DNA dimer/oligomer with a modified 4-fluorophenyl phosphate backbone on a 1


mol scale.
Materials Required[3][5][8][9][10][11][12][13][14][15]
  • Solid Support: dT-CPG or similar (500 Å).

  • Reagent: 4-Fluorophenyl phosphorodichloridate (0.1 M in Anhydrous Acetonitrile).

  • Activator/Base: 1-Methylimidazole (NMI) or Pyridine (anhydrous).

  • Incoming Nucleoside: 5'-DMT-protected nucleoside (free 3'-OH) or 3'-protected nucleoside (free 5'-OH) depending on synthesis direction (Standard synthesis is 3'

    
     5').
    
    • Note: This protocol assumes standard 3'

      
       5' synthesis where the support has a free 5'-OH.
      
  • Solvent: Anhydrous Acetonitrile (MeCN), water content < 30 ppm.

Step-by-Step Workflow
Phase 1: Reagent Preparation
  • Dry Solvents: Ensure all MeCN and Pyridine are dried over 3Å molecular sieves for at least 24 hours.

  • Stock Solution A (Oxidant/Coupler): Dissolve 4-FPP in MeCN to a final concentration of 0.1 M. Prepare fresh immediately before use.

  • Stock Solution B (Base): Prepare 1.0 M 1-Methylimidazole (NMI) in MeCN.

Phase 2: The Coupling Cycle (Manual or Semi-Automated)
StepOperationReagentsTimeMechanism
1 Detritylation 3% TCA in DCM2 minRemoves 5'-DMT to expose free 5'-OH.
2 Wash Dry MeCN3 x 1 minRemoves acid and trityl cation.
3 Activation 0.1 M 4-FPP + 1.0 M NMI (1:1 v/v)5 minCritical: Forms the 5'-O-(4-fluorophenyl)phosphorochloridate on the support.
4 Wash Dry MeCN3 x 1 minRemoves excess dichloridate to prevent polymerization.
5 Coupling Incoming Nucleoside (0.1 M) in MeCN/Pyridine10-15 minThe 3'-OH of the incoming base attacks the P-Cl bond.
6 Wash Dry MeCN3 x 1 minRemoves unreacted monomer.
7 Capping Ac2O / NMI / Pyridine2 minAcetylates unreacted 5'-OH sites (failure sequences).

Critical Technical Insight: unlike phosphoramidite chemistry, no oxidation step (Iodine/Water) is required because the phosphorus is already in the P(V) oxidation state.

Phase 3: Cleavage & Deprotection
  • Challenge: The 4-fluorophenyl group is an ester. Standard ammoniolysis (conc.

    
    , 55°C) may hydrolyze the 4-fluorophenyl group, reverting it to a standard phosphodiester.
    
  • To Retain the Modification: Use ultra-mild deprotection conditions (e.g., 0.05 M

    
     in MeOH, or tert-butylamine/MeOH) if the goal is to keep the triester intact.
    
  • To Remove (if used as temporary protection): Standard ammoniolysis will cleave the aryl group, though slower than a methyl group.

Characterization & Quality Control

P NMR Analysis

The phosphate triester is chiral at the phosphorus center, typically yielding two diastereomers (


 and 

).
  • Expected Shift:

    
     -15 to -20 ppm (relative to 85% 
    
    
    
    ).
  • Observation: Two distinct peaks usually appear due to the diastereomeric mixture.

F NMR Analysis

This is the definitive test for the incorporation of the 4-fluorophenyl group.

  • Expected Shift:

    
     -110 to -120 ppm (typical range for fluoro-aryl phosphates).
    
  • Utility: Use this signal to quantify the ratio of modification vs. hydrolysis (loss of signal or shift).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Coupling Efficiency Moisture in solvents.4-FPP hydrolyzes instantly. Use <30ppm water solvents and trap lines.
Missing

F Signal
Hydrolysis during workup.Avoid strong bases (NaOH, hot

) during cleavage. Use mild carbonate buffers.
Multiple

P Peaks
Diastereomers.This is normal for non-stereoselective triesters. Separation requires chiral HPLC.
Precipitate in Lines HCl salt formation.Ensure adequate washing between the Activation (Step 3) and Coupling (Step 5).

References

  • Reese, C. B. (1978). "The Chemical Synthesis of Oligo- and Poly-nucleotides by the Phosphotriester Approach." Tetrahedron, 34(21), 3143-3179. Link

  • Stawinski, J., et al. (1988). "Nucleoside H-phosphonates. 14. Synthesis of nucleoside phosphoroselenolates and phosphorothioates via stereospecific selenization and sulfurization of nucleoside H-phosphonate diesters." Journal of Organic Chemistry, 53(4), 836-843. Link

  • Dabkowski, W., et al. (1996). "4-Fluorophenyl phosphate: A new convenient phosphorylating agent." Chem. Comm.
  • Beaucage, S. L., & Iyer, R. P. (1992). "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron, 48(12), 2223-2311.[7] (Cited for contrast and standard activation protocols). Link

Sources

Application Note: Reaction of 4-Fluorophenyl Phosphorodichloridate with Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reaction of 4-Fluorophenyl phosphorodichloridate (4-FPPD) with primary amines is a cornerstone transformation in the synthesis of phosphoramidate prodrugs (notably the ProTide™ technology). This transformation is critical for converting polar, biologically unstable monophosphates into lipophilic, membrane-permeable precursors that release the active drug intracellularly.

This guide details the specific protocols for controlling the reactivity of 4-FPPD to achieve selective mono-substitution (yielding phosphoramidochloridates) versus di-substitution (yielding phosphorodiamidates). It emphasizes the "Fluorine Effect"—the strategic use of the 4-fluoro substituent to modulate pKa, metabolic stability, and leaving group ability compared to the non-fluorinated phenyl analog.

Scientific Background & Mechanism[1][2][3][4]

The Reagent: 4-Fluorophenyl Phosphorodichloridate[5]
  • Structure: A phosphorus(V) center coordinated to one oxo group (=O), two chloride leaving groups, and one 4-fluorophenoxy group.

  • Role: Acts as a bifunctional electrophile.

  • The Fluorine Advantage: The para-fluorine atom exerts an electron-withdrawing inductive effect (-I), making the phosphorus center slightly more electrophilic than the phenyl analog. More importantly, it blocks para-hydroxylation by cytochrome P450 enzymes, potentially altering the systemic clearance of the phenol byproduct released after prodrug activation.

Mechanistic Pathway: Nucleophilic Substitution at Phosphorus ( )

The reaction proceeds via an addition-elimination mechanism, often described as concerted


-like substitution.
  • Activation: The amine (nucleophile) attacks the phosphorus center.

  • Transition State: A trigonal bipyramidal transition state is formed.

  • Elimination: Chloride is expelled as the leaving group.

  • Selectivity: The first chloride displacement is much faster than the second due to the reduced electrophilicity of the intermediate (phosphoramidochloridate) compared to the starting dichloridate. However, temperature control is vital to prevent over-reaction.

Reaction Scheme Visualization

ReactionScheme cluster_legend Reaction Pathway Reagent 4-Fluorophenyl phosphorodichloridate TS Trigonal Bipyramidal Transition State Reagent->TS + Amine, Base -78°C Amine Primary Amine (e.g., L-Alanine ester) Amine->TS Inter Phosphoramidochloridate (Mono-substituted) TS->Inter - HCl Prod Phosphorodiamidate (Di-substituted) Inter->Prod + Excess Amine > 0°C

Figure 1: Stepwise reaction pathway showing the control point for mono-substitution versus di-substitution.

Experimental Protocols

Protocol A: Synthesis of Phosphoramidochloridate (Mono-substitution)

Objective: To synthesize the activated intermediate (e.g., for subsequent coupling to a nucleoside) while minimizing symmetric diamidate formation.

Reagents:

  • 4-Fluorophenyl phosphorodichloridate (1.0 equiv)

  • Primary Amine (e.g., L-Alanine methyl ester HCl) (1.0 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv: 1 for neutralization, 1 for scavenging HCl)

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add 4-Fluorophenyl phosphorodichloridate (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to -78°C (acetone/dry ice bath). Note: Low temperature is the critical factor for selectivity.

  • Amine Addition: In a separate flask, dissolve the amine salt (1.0 equiv) in DCM. Add TEA (2.0 equiv) to this solution.

  • Dropwise Addition: Add the amine/base solution to the stirred phosphorodichloridate solution dropwise over 30-60 minutes .

    • Why: Keeping the electrophile in local excess suppresses di-substitution.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 2 hours.

  • Monitoring: Monitor by

    
     NMR.
    
    • Starting Material: ~

      
       3-5 ppm (doublet due to F-coupling).
      
    • Product (Mono): ~

      
       8-10 ppm.
      
    • Byproduct (Di): ~

      
       15-20 ppm.
      
  • Workup: Remove solvent under reduced pressure (keep bath < 30°C). The residue is typically used directly in the next step (coupling) without aqueous workup to avoid hydrolysis.

Protocol B: One-Pot ProTide Synthesis (Coupling to Nucleoside)

Objective: To couple the mono-substituted intermediate with a nucleoside analog.

Reagents:

  • Crude Phosphoramidochloridate (from Protocol A)

  • Nucleoside Analog (0.8 equiv relative to starting dichloridate)

  • N-Methylimidazole (NMI) (4.0 equiv) or t-BuMgCl (for magnesium-mediated coupling)

  • Solvent: Anhydrous THF or DCM[2]

Procedure:

  • Dissolve the nucleoside in anhydrous THF/DCM.

  • Add N-methylimidazole (NMI) (acting as both base and nucleophilic catalyst).

  • Add the solution of crude phosphoramidochloridate dropwise at 0°C .

  • Stir at ambient temperature for 16 hours.

  • Quench: Add methanol (2 mL) to quench unreacted phosphoryl chloride.

  • Purification: Dilute with EtOAc, wash with 0.5M HCl (to remove imidazole), saturated

    
    , and brine. Dry over 
    
    
    
    . Purify via silica gel chromatography (MeOH/DCM gradient).

Data Analysis & Troubleshooting

NMR Interpretation

The phosphorus atom couples with the fluorine on the phenyl ring (


) and the proton on the nitrogen (

).
Species

P NMR Shift (

ppm)
MultiplicityNotes
Reagent (4-FPPD) ~ 2.0 - 4.0Doublet

Hz
Mono-Amidate ~ 8.0 - 10.0MultipletDiastereomers often visible
Di-Amidate ~ 18.0 - 22.0MultipletSymmetric byproduct
Hydrolysis Product ~ -5.0 - 0.0BroadIndicates wet solvent
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Di-substitution Temperature too high during addition.Ensure -78°C bath; add amine slower.
High Di-substitution Local excess of amine.Increase stirring speed; dilute amine solution further.
Low Yield / Hydrolysis Wet solvents or atmosphere.[1]Distill DCM over

; use fresh molecular sieves.
Incomplete Reaction Steric hindrance of amine.Allow to warm to RT longer; switch base to NMI (stronger catalyst).

Workflow Visualization

Workflow Start Start: Dry Flask Argon Purge Step1 Dissolve 4-FPPD in Anhydrous DCM Start->Step1 Step2 Cool to -78°C Step1->Step2 Step3 Dropwise Addition: Amine + TEA Step2->Step3 Check Check 31P NMR (Mono vs Di) Step3->Check Check->Step3 Incomplete Step4 Add Nucleoside + NMI (Coupling) Check->Step4 Mono > 90% Finish Workup & Purification Step4->Finish

Figure 2: Operational workflow for the synthesis of phosphoramidate prodrugs.

Safety & Handling

  • Corrosivity: 4-Fluorophenyl phosphorodichloridate hydrolyzes to release HCl and phosphoric acid derivatives. It causes severe skin burns and eye damage.[3]

  • Inhalation: Handle only in a fume hood. The reagent has a pungent odor and is a respiratory irritant.

  • Moisture: Reacts violently with water. Store under inert gas (Argon/Nitrogen) in a desiccator.

References

  • McGuigan, C., et al. (1993). "Intracellular delivery of bioactive nucleosides through pro-drug application.
  • Slusarczyk, M., et al. (2018). "Application of ProTide Technology to Gemcitabine: A Successful Approach to Overcome the Key Cancer Resistance Mechanisms." Journal of Medicinal Chemistry. Link (Context: Analogous chemistry using phenyl/naphthyl derivatives).

  • Mehellou, Y., et al. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry. Link

  • UCL Discovery. (1993). "Synthesis and anti-HIV activity of some alkyl and trihaloalkyl phosphoramidate derivatives." Thesis. Link (Source confirming 4-Fluorophenyl phosphorodichloridate usage).

  • Serpi, M., et al. (2013). "Synthesis of phosphoramidate prodrugs: ProTide approach." Current Protocols in Nucleic Acid Chemistry. Link

Sources

Synthesis of cyclic phosphates using 4-Fluorophenyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Cyclic Phosphate Triesters using 4-Fluorophenyl Phosphorodichloridate

Abstract

Cyclic phosphates are pivotal structural motifs in nucleotide analogs, prodrugs (e.g., HepDirect™-type systems), and transition state mimics. This guide details the protocol for synthesizing cyclic phosphate triesters using 4-Fluorophenyl phosphorodichloridate (4-F-PDCP) . Unlike standard phosphorylating agents, 4-F-PDCP offers a unique 19F NMR silent-background handle , allowing for real-time reaction monitoring without interference from complex biomolecular signals. This protocol emphasizes the synthesis of 2',3'-cyclic nucleotide triesters and 1,3-propyl cyclic phosphates, critical for intracellular drug delivery.

Introduction & Mechanistic Rationale

Reagent Profile:

  • Name: 4-Fluorophenyl phosphorodichloridate[1]

  • CAS: Analogous to 772-79-2 (4-Cl variant); often custom synthesized or cataloged as 4-fluorophenyl dichlorophosphate.

  • Role: Bifunctional electrophile for "one-pot" cyclization of diols.

Why 4-Fluorophenyl?

  • Electronic Activation: The electron-withdrawing fluorine atom (Hammett

    
    ) activates the phosphorus center, increasing electrophilicity compared to phenyl phosphorodichloridate, facilitating reaction at lower temperatures (-78°C).
    
  • 19F NMR Handle: The fluorine nucleus provides a sharp singlet (approx. -115 to -120 ppm) distinct from biological background, enabling precise quantification of diastereomeric ratios (Rp/Sp) in the final cyclic phosphate.

  • Leaving Group Potential: The 4-fluorophenol moiety is a tunable leaving group (

    
    ), sufficiently stable for isolation but displaceable by intracellular nucleophiles or specific enzymes (e.g., phosphodiesterases) in prodrug designs.
    

Reaction Mechanism

The synthesis proceeds via a base-catalyzed double nucleophilic substitution. The reaction must be temperature-controlled to favor cyclization over polymerization.

  • First Displacement: The primary (or more accessible) hydroxyl group attacks the phosphorus, displacing the first chloride.

  • Intramolecular Cyclization: The second hydroxyl group attacks the anchored phosphorus, displacing the second chloride to close the ring.

ReactionMechanism Reagent 4-Fluorophenyl phosphorodichloridate Inter1 Intermediate: Monochlorophosphate Reagent->Inter1 Step 1: -78°C Fast Displacement Diol Diol Substrate (e.g., Nucleoside) Diol->Inter1 Attack 1 Product Product: Cyclic Phosphate Triester Inter1->Product Step 2: 0°C -> RT Cyclization Base Base (Et3N/Pyridine) Base->Inter1 HCl Scavenging Base->Product

Figure 1: Step-wise mechanism of cyclic phosphate formation. The kinetic control at -78°C prevents oligomerization.

Experimental Protocol

Materials & Equipment
  • Reagent: 4-Fluorophenyl phosphorodichloridate (Freshly distilled or high purity >98%).

  • Substrate: 1,2-diol (e.g., unprotected nucleoside) or 1,3-diol.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Critical: Water content < 50 ppm.

  • Base: Triethylamine (Et3N) or N-Methylimidazole (NMI).

  • Inert Gas: Argon or Nitrogen atmosphere.

Step-by-Step Procedure

Phase 1: Preparation (The "Dry" Phase)

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Dissolve 1.0 equivalent of the diol substrate in anhydrous DCM (0.1 M concentration).

    • Note: If substrate solubility is poor in DCM, use anhydrous Pyridine or a THF/Pyridine mixture.

  • Add 2.2 equivalents of dry Triethylamine (or 4.0 eq if using amine salt starting materials).

  • Cool the mixture to -78°C using a dry ice/acetone bath. This is critical to ensure regioselectivity.

Phase 2: Activation & Cyclization 5. Prepare a solution of 1.05 equivalents of 4-Fluorophenyl phosphorodichloridate in a minimal volume of anhydrous DCM. 6. Slow Addition: Add the phosphorodichloridate solution dropwise to the reaction flask over 15–20 minutes.

  • Observation: The solution may become cloudy due to the formation of triethylamine hydrochloride salts.
  • Stir at -78°C for 1 hour.
  • Warm-up: Remove the cooling bath and allow the reaction to slowly warm to 0°C over 2 hours. Stir at 0°C for an additional 2–4 hours.
  • Checkpoint: Monitor reaction progress via TLC or 19F NMR (Look for disappearance of reagent peak and appearance of diastereomeric product peaks).

Phase 3: Workup & Purification 9. Quench: Add 2 mL of saturated NaHCO3 solution to quench unreacted phosphoryl chloride. 10. Extraction: Dilute with DCM, wash with water (2x) and brine (1x). 11. Drying: Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure. 12. Purification: Purify via Flash Column Chromatography (Silica Gel).

  • Eluent: Typically Hexanes/Ethyl Acetate (for lipophilic diols) or DCM/Methanol (for nucleosides).
  • Note: Phosphate triesters can be sensitive to acid; add 1% Triethylamine to the eluent if degradation is observed.

Data Analysis & Characterization

The formation of the cyclic phosphate introduces a chiral center at phosphorus (unless the molecule has C2 symmetry), typically yielding a mixture of diastereomers (


 and 

).
Analytical MethodExpected Signal / Observation
31P NMR Single Peak (or doublet for diastereomers) . Range: -5 to -15 ppm (cyclic triesters are typically upfield of acyclic analogs).
19F NMR Diagnostic Singlet . Range: -110 to -120 ppm . Distinct shifts often observed for

vs

isomers, allowing ratio calculation without chiral HPLC.
1H NMR Downfield Shift of protons alpha to the phosphate ring oxygens.
Mass Spec (ESI) [M+H]+ or [M+Na]+ . Characteristic isotopic pattern if Cl was present (not here), but look for +245 Da mass addition (approx) minus 2 HCl.
Workflow Diagram

ProtocolWorkflow Start Start: Dry Diol + Base Solvent: Anhydrous DCM Cool Cool to -78°C Start->Cool Add Add 4-F-PDCP (Dropwise) (1.05 equiv) Cool->Add Monitor Monitor: 19F NMR / TLC (Warm to 0°C) Add->Monitor Quench Quench: Sat. NaHCO3 Monitor->Quench Purify Purify: Silica Chromatography (+1% Et3N) Quench->Purify

Figure 2: Operational workflow for the synthesis of cyclic phosphate triesters.

Troubleshooting & Optimization

  • Problem: Oligomerization/Polymerization.

    • Cause: Concentration too high or temperature too high during addition.

    • Solution: Perform the reaction under high dilution conditions (0.01 M) and ensure strict -78°C control during the initial addition.

  • Problem: Hydrolysis of Product.

    • Cause: Wet solvents or acidic silica gel.

    • Solution: Distill solvents over CaH2; pretreat silica gel with 1% triethylamine/hexane before loading the column.

  • Problem: Low Yield of Cyclic Product.

    • Cause: Steric hindrance of the diol.

    • Solution: Switch base to N-Methylimidazole (NMI) , which acts as a nucleophilic catalyst, forming a more reactive intermediate.

Safety & Handling

  • Corrosivity: 4-Fluorophenyl phosphorodichloridate hydrolyzes to produce HCl and phosphoric acid derivatives. Handle in a fume hood.

  • Moisture Sensitivity: Reacts violently with water. Store under inert gas in a desiccator.

References

  • Edmundson, R. S. (1969). Cyclic organophosphorus compounds.[2] Part X. Journal of the Chemical Society C. Link

  • Gunic, E., et al. (2007). Cyclic monophosphate prodrugs of base-modified 2'-C-methyl ribonucleosides. Journal of Medicinal Chemistry. Link

  • McGuigan, C., et al. (1993). Intracellular delivery of bioactive nucleotides.Topics in Current Chemistry.
  • Thermo Scientific Chemicals. (2024). 4-Chlorophenyl phosphorodichloridate Product Specification. (Reference for physicochemical properties of the class). Link

Sources

Solvent selection for 4-Fluorophenyl phosphorodichloridate reactions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Solvent Selection for Reactions of 4-Fluorophenyl Phosphorodichloridate

Abstract

4-Fluorophenyl phosphorodichloridate is a potent phosphorylating agent utilized in the synthesis of a diverse range of organophosphorus compounds, which are pivotal in drug development and materials science. The success of these synthetic transformations—encompassing reaction rate, yield, and purity of the final product—is critically dependent on the judicious selection of the reaction solvent. This guide provides a comprehensive analysis of solvent effects, detailed experimental protocols, and the underlying chemical principles to empower researchers in optimizing their synthetic strategies. We will explore the causality behind solvent choices, moving beyond mere procedural steps to offer a framework for rational solvent selection based on mechanistic understanding and empirical data.

Introduction: The Critical Role of the Reaction Medium

4-Fluorophenyl phosphorodichloridate, with its highly electrophilic phosphorus center, is designed for reactivity. The two chloro substituents are excellent leaving groups, readily displaced by a variety of nucleophiles. However, this inherent reactivity also makes the molecule susceptible to undesirable side reactions, primarily solvolysis. The solvent is not a passive medium; it actively influences the reaction's trajectory by solvating reactants, stabilizing transition states, and, in some cases, participating directly in the reaction.

An optimal solvent system for reactions involving 4-fluorophenyl phosphorodichloridate should:

  • Effectively dissolve all reactants.

  • Remain inert to the highly reactive phosphorodichloridate.

  • Facilitate the desired reaction pathway (e.g., SN2 at the phosphorus center).

  • Allow for effective temperature control.

  • Simplify product isolation and purification.

This document serves as a detailed application note, providing both the theoretical foundation and practical protocols for effective solvent selection.

Physicochemical Properties & Safety Imperatives

Before delving into reaction chemistry, it is crucial to understand the properties and hazards associated with 4-fluorophenyl phosphorodichloridate.

Properties:

  • Appearance: Typically a clear, colorless liquid[1][2].

  • Molecular Formula: C₆H₄Cl₂FO₂P

  • Reactivity: The compound is highly sensitive to moisture and reacts with water, releasing corrosive hydrogen chloride gas[3][4][5]. It is also corrosive and can cause severe skin burns and eye damage[2][6].

Safety Precautions:

  • Handling: Always handle 4-fluorophenyl phosphorodichloridate in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture[7][8].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a lab coat[2][3][9].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents[7][9].

The Mechanistic Influence of Solvent Choice

Phosphoryl transfer reactions, such as those involving 4-fluorophenyl phosphorodichloridate, can proceed through different mechanisms. The solvent's polarity and its ability to form hydrogen bonds play a pivotal role in determining the dominant pathway.

  • Polar Aprotic Solvents: Solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) lack acidic protons but possess polarity. They are excellent at solvating cations but are less effective at solvating anions. This leaves the nucleophile (e.g., an alcohol or amine) relatively "naked" and more reactive, often accelerating the desired nucleophilic substitution. For many phosphoryl transfer reactions, changing from a protic solvent like water to a polar aprotic solvent can increase reaction rates by several orders of magnitude[10][11]. These solvents are generally the preferred choice for reactions with 4-fluorophenyl phosphorodichloridate.

  • Nonpolar Aprotic Solvents: Solvents such as dichloromethane (DCM), toluene, and hexane have low dielectric constants and do not effectively solvate charged species[12]. DCM is a commonly used solvent in this class as it provides a good balance of dissolving organic reactants without significant interaction. These are suitable when reactants or products are sensitive to more polar environments.

  • Protic Solvents: Protic solvents, such as water and alcohols, possess O-H or N-H bonds and can donate hydrogen ions[13][14]. These solvents are fundamentally incompatible with 4-fluorophenyl phosphorodichloridate. They will react as nucleophiles, leading to rapid decomposition of the starting material through hydrolysis or alcoholysis, yielding phosphoric acid or undesired phosphate esters, respectively[4].

The following diagram illustrates the logical workflow for selecting an appropriate solvent system.

SolventSelectionWorkflow A Start: Define Reaction (Nucleophile + 4-F-Ph-P(O)Cl₂) B Is the nucleophile sensitive to moisture? A->B C Is the nucleophile an alcohol or amine? A->C D Strictly Anhydrous Inert Conditions Required B->D Yes E HCl byproduct will be generated. Is a base required? C->E Yes G Select Solvent Class D->G F Yes. Use a non-nucleophilic tertiary amine (e.g., Et₃N, Pyridine) E->F Yes F->G H Aprotic Polar (e.g., THF, MeCN, Ethyl Acetate) Pros: Good solubility, accelerates Sₙ2 Cons: Must be rigorously dried G->H General Purpose / Rate Enhancement I Aprotic Nonpolar/Low Polarity (e.g., DCM, Toluene) Pros: Inert, easy removal Cons: Lower solubility for polar reactants G->I For Sensitive Substrates J Protic Solvents (e.g., Water, Alcohols) G->J Avoid K AVOID: Causes reagent decomposition J->K

Caption: Decision workflow for solvent and additive selection.
Comparative Solvent Data

The table below summarizes the properties of commonly used solvents and their suitability for reactions with 4-fluorophenyl phosphorodichloridate.

SolventDielectric Constant (ε)TypeBoiling Point (°C)Compatibility & Rationale
Dichloromethane (DCM)9.1Aprotic, Low Polarity40Excellent: Good solubility for many organic compounds, relatively inert, and easy to remove post-reaction. A workhorse solvent for these reactions.
Tetrahydrofuran (THF)7.6Aprotic Polar (Ethereal)66Excellent: Good solvating power. Must be anhydrous as it is miscible with water. Often used for reactions at low temperatures.
Acetonitrile (MeCN)37.5Aprotic Polar82Good: High polarity can accelerate reactions. Must be rigorously dried. Can be harder to remove than DCM.
Toluene2.4Aprotic Nonpolar111Good: Suitable for reactions requiring higher temperatures. Good for substrates with low polarity.
Diethyl Ether4.3Aprotic Polar (Ethereal)35Fair: Low boiling point limits reaction temperature. Highly flammable. Good for reactions at or below room temperature.
N,N-Dimethylformamide (DMF)36.7Aprotic Polar153Use with Caution: High boiling point and excellent solvating power, but can potentially react with phosphoryl chlorides under harsh conditions.
Water80.1Protic100Unsuitable: Reacts violently, causing immediate hydrolysis of the phosphorodichloridate[4][5].
Alcohols (e.g., Ethanol)24.5Protic78Unsuitable: Reacts as a nucleophile, leading to undesired byproducts and consumption of the starting material.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should consider adapting them based on the specific properties of their substrates.

Protocol 1: Phosphorylation of a Primary Alcohol

This protocol details the synthesis of Benzyl (4-fluorophenyl) phosphorochloridate. The reaction involves the nucleophilic attack of the alcohol onto the phosphorodichloridate, with triethylamine acting as an HCl scavenger.

Diagram of Workflow:

Sources

Troubleshooting & Optimization

Improving yield in 4-Fluorophenyl phosphorodichloridate phosphorylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Fluorophenyl Phosphorodichloridate (FDCP) Optimization

Status: Active Agent: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for FDCP Phosphorylation

Executive Summary

You are experiencing yield inconsistencies or low conversion rates using 4-Fluorophenyl phosphorodichloridate (FDCP) . Unlike standard phenyl phosphorodichloridates, the para-fluorine substituent exerts a strong inductive electron-withdrawing effect (-I). This significantly increases the electrophilicity of the phosphorus center, making it a more potent phosphorylating agent but also drastically increasing its sensitivity to moisture and nucleophilic impurities.

This guide replaces generic protocols with a high-fidelity workflow designed for this specific activated reagent.

Module 1: Pre-Reaction Quality Control (The Foundation)

Most "reaction failures" are actually reagent failures before the first drop is added.

QC Protocol: The P NMR Check

FDCP hydrolyzes rapidly to 4-fluorophenyl phosphorochloridate and eventually 4-fluorophenyl phosphate. These impurities are silent killers—they consume base and poison the stoichiometry.

Action: Run a


P NMR (proton-decoupled) of your starting material in anhydrous 

or

before use.
SpeciesApprox.[1][2][3][4][5] Shift (

ppm)
StatusAction
FDCP (Target) +3.0 to +5.0 Pass Proceed if purity >95%.
Monochloridate -5.0 to -8.0Warning Hydrolysis started. Adjust stoichiometry or distill.
Phosphate Diester -10.0 to -15.0Fail Significant water contamination. Discard.
Pyrophosphate -20.0 to -25.0Fail Thermal degradation. Discard.

Critical Note: If your FDCP is a dark brown liquid, it has likely undergone disproportionation. Distill under high vacuum (0.1 mmHg) before use.

Module 2: The Reaction Workflow

Standard conditions for phenyl phosphorodichloridate (0°C) are often too aggressive for the 4-fluoro analog, leading to bis-phosphorylation and symmetric byproducts.

Optimized Protocol: Nucleoside 5'-Phosphorylation

Reagents:

  • Substrate: Nucleoside (dried over

    
    , 24h).
    
  • Reagent: FDCP (1.2 equiv).

  • Base: N-Methylimidazole (NMI, 2.5 equiv) – Acts as a nucleophilic catalyst.

  • Solvent: Trimethyl phosphate (TMP) or dry THF.

G Start Start: Dry Reagents Step1 1. Dissolve Nucleoside (Solvent: TMP/THF) Start->Step1 Step2 2. Cool to -20°C (Critical Step) Step1->Step2 Inert Atm (Ar) Step3 3. Add FDCP (Dropwise) Step2->Step3 Step4 4. Add NMI Base (Slow Addition) Step3->Step4 Maintain < -10°C Step5 5. Monitor (TLC/NMR) Target: Monochloridate Step4->Step5 1-2 Hours Step6 6. Quench/Next Step Step5->Step6 Conversion >90%

Figure 1: Optimized addition sequence to minimize symmetric dimer formation.

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<40%), and I see a symmetric byproduct. What happened?

Diagnosis: You likely formed the symmetric pyrophosphate or the bis-nucleoside phosphodiester . The Cause: The 4-fluoro group makes the P-Cl bond hyper-reactive. If the local concentration of nucleoside is high relative to FDCP, the intermediate monochloridate reacts with a second nucleoside molecule. The Fix:

  • Reverse Addition: Dissolve the FDCP in solvent first, cool to -20°C, and add the nucleoside/base mixture slowly to the FDCP. This ensures FDCP is always in excess during the initial attack.

  • Dilution: Double your solvent volume. High concentration favors intermolecular side reactions.

Q2: The reaction stalls at the intermediate monochloridate stage.

Diagnosis: The second chlorine is not leaving, or the subsequent nucleophile (e.g., an amino acid ester for ProTide synthesis) isn't attacking. The Cause: The leaving group ability of the second Cl is lower after the first substitution (electron donation from the new P-O bond). The Fix:

  • Boost Catalysis: Add 0.1 equiv of DMAP (4-Dimethylaminopyridine) if using TEA. If using NMI, increase temperature to 0°C only after the first step is complete.

  • Check Base: Ensure you have enough base to neutralize the 2 moles of HCl generated. If the solution becomes acidic, the amine nucleophile becomes protonated (ammonium) and unreactive.

Q3: I am losing product during workup. It disappears from the organic layer.

Diagnosis: Hydrolysis of the 4-fluorophenyl ester. The Cause: The 4-fluorophenoxy group is a better leaving group than a standard phenoxy group. During aqueous workup, especially if the pH is high (basic wash), hydroxide attacks the phosphorus, kicking out 4-fluorophenol. The Fix:

  • Avoid Strong Base: Do not wash with 1M NaOH or saturated

    
     for extended periods. Use cold 5% citric acid or dilute ammonium chloride for the initial quench.
    
  • Rapid Separation: Keep the aqueous phase contact time under 5 minutes. Keep everything on ice.

Module 4: Mechanistic Insight

Understanding the "why" allows you to predict deviations.

Mechanism FDCP FDCP (Reagent) Electrophilic P center Inter Intermediate (Monochloridate) FDCP->Inter Fast Step (-20°C) + Base / -HCl Nu Nucleoside (5'-OH) Nu->Inter Prod Target Product (Phosphodiester) Inter->Prod Slow Step + 2nd Nucleophile Side1 Side Product A (Symmetric Dimer) Inter->Side1 Excess Nucleoside (Stoichiometry Error) Side2 Side Product B (Hydrolysis) Inter->Side2 Moisture/Workup (pH > 8)

Figure 2: Competitive pathways in FDCP phosphorylation. Note that the 4-fluoro substituent accelerates both the desired path and the hydrolysis path (Side Product B).

References

  • McGuigan, C., et al. (1993). "Phosphoramidate derivatives of d4T as inhibitors of HIV: The effect of amino acid variation." Antiviral Chemistry & Chemotherapy. Link (Foundational work on phosphoramidate synthesis using aryl phosphorodichloridates).

  • Pertusati, F., et al. (2012). "Medicinal chemistry of nucleoside phosphonate prodrugs." Antiviral Chemistry & Chemotherapy. Link (Detailed discussion on ProTide synthesis and P(V) reactivity).

  • Mehellou, Y., et al. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry. Link (Authoritative review on reaction conditions and troubleshooting).

  • Knaggs, M. H., et al. (2000). "A QSAR study concerning the hydrolysis of aryl phosphoramidates." Bioorganic & Medicinal Chemistry Letters. Link (Mechanistic data on how electron-withdrawing groups like Fluorine affect hydrolysis rates).

Sources

Technical Support Center: A Researcher's Guide to 4-Fluorophenyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Fluorophenyl phosphorodichloridate. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive phosphorylating agent. Given its sensitivity, improper storage and handling can lead to hydrolysis, compromising sample integrity and experimental outcomes. This document provides in-depth, field-proven insights to ensure the stability and efficacy of your material.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of 4-Fluorophenyl phosphorodichloridate.

Q1: What are the ideal storage conditions for 4-Fluorophenyl phosphorodichloridate?

A: To prevent degradation, the compound must be stored under a dry, inert atmosphere, such as nitrogen or argon.[1][2][3][4] It should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated.[1][2] This compound is classified as moisture-sensitive and air-sensitive, making exclusion of atmospheric water critical.[1][3][4]

Q2: How can I visually tell if my 4-Fluorophenyl phosphorodichloridate might be degrading?

A: The pure compound is a clear, colorless liquid.[1][4] The primary sign of hydrolysis is the evolution of hydrogen chloride (HCl) gas upon exposure to moisture, which may appear as white fumes when it contacts ambient air. The liquid may also become cloudy or develop a precipitate over time as non-volatile phosphoric acid derivatives are formed.

Q3: What immediate signs indicate significant moisture exposure?

A: A key indicator is vigorous fuming upon opening the container, which is the result of HCl gas forming.[3][4] You may also notice pressure buildup inside the container due to this gas evolution. This indicates a serious breach in storage protocol and significant degradation of the material.

Q4: Is it safe to open and handle the container on an open lab bench?

A: Absolutely not. 4-Fluorophenyl phosphorodichloridate reacts violently with water.[1][4] Handling must be conducted under a strictly inert and anhydrous atmosphere, for instance, inside a glovebox or by using Schlenk line techniques.[3][4] Exposure to ambient air will lead to rapid hydrolysis, compromising the material and potentially creating a hazardous situation due to the release of corrosive HCl gas.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues that may arise from the potential hydrolysis of 4-Fluorophenyl phosphorodichloridate.

Problem 1: My reaction yields are significantly lower than expected or inconsistent.

Low yields are a classic symptom of using a degraded starting material. The active phosphorodichloridate is consumed by water, reducing the available amount for your desired reaction.

Troubleshooting Workflow:

A Low or Inconsistent Reaction Yields B Was the reagent handled under a strictly inert atmosphere (glovebox/Schlenk line)? A->B C Review and implement proper inert atmosphere handling techniques. Purge all glassware and solvents. B->C No D Was the reagent container properly sealed and stored under inert gas? B->D Yes E Re-evaluate storage protocol. Ensure the container seal is intact and store under positive inert gas pressure. D->E No F Assess Purity Analytically (GC, qNMR, ³¹P NMR) D->F Yes G Purity Confirmed >97%? F->G H Investigate other reaction parameters (solvent purity, temperature, other reagents). G->H Yes I Material is likely hydrolyzed. Procure a new, verified batch of reagent. G->I No

Caption: Troubleshooting workflow for low reaction yields.

Problem 2: My analytical data (e.g., NMR, GC) shows unexpected peaks.

The presence of impurities is a direct confirmation of degradation. Hydrolysis byproducts will appear as new signals in your analytical spectra.

  • ¹H and ¹⁹F NMR: You may observe the appearance of new signals corresponding to the hydrolyzed species, 4-fluorophenyl dihydrogen phosphate, or its partially hydrolyzed intermediate.

  • ³¹P NMR: This is a highly effective technique. Pure 4-Fluorophenyl phosphorodichloridate will have a characteristic chemical shift. The appearance of additional peaks, typically at different chemical shifts corresponding to phosphate monoesters or phosphoric acid, is a clear sign of hydrolysis.

  • Gas Chromatography (GC): GC analysis can quantify the purity of the volatile phosphorodichloridate.[5] The presence of broader, later-eluting peaks or a decrease in the main peak area relative to a standard suggests the formation of less volatile, hydrolyzed products.

Recommended Action: If new peaks are observed, the material should be considered impure. For quantitative applications, its purity must be determined using a technique like quantitative NMR (qNMR) with an internal standard before use.[6] If degradation is significant, it is best to procure a new batch.

Technical Deep Dive: The Chemistry of Hydrolysis

The instability of 4-Fluorophenyl phosphorodichloridate stems from the high electrophilicity of the phosphorus atom, which is bonded to three highly electronegative atoms (two chlorine, one oxygen). The P-Cl bonds are particularly susceptible to nucleophilic attack by water.

The hydrolysis occurs in a stepwise manner:

  • First Hydrolysis: A water molecule attacks the phosphorus center, leading to the displacement of a chloride ion. This forms 4-fluorophenyl phosphorodichloridic acid and one equivalent of HCl.

  • Second Hydrolysis: A second water molecule attacks the intermediate, displacing the second chloride ion to yield 4-fluorophenyl dihydrogen phosphate and a second equivalent of HCl.

This process is autocatalytic as the generated HCl can protonate the phosphoryl oxygen, further increasing the electrophilicity of the phosphorus atom and accelerating subsequent hydrolysis.[7][8]

hydrolysis_pathway cluster_0 Hydrolysis of 4-Fluorophenyl phosphorodichloridate reagent 4-Fluorophenyl phosphorodichloridate (C₆H₄FCl₂O₂P) intermediate 4-Fluorophenyl phosphorodichloridic acid (C₆H₅FClO₃P) reagent->intermediate + H₂O - HCl product 4-Fluorophenyl dihydrogen phosphate (C₆H₆FO₄P) intermediate->product + H₂O - HCl hcl 2 HCl

Caption: Stepwise hydrolysis of 4-Fluorophenyl phosphorodichloridate.

Best Practices & Protocols

Adherence to strict protocols is non-negotiable for maintaining the integrity of this reagent.

Table 1: Summary of Handling & Storage Parameters
ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)Reduces the rate of any potential decomposition reactions.[1][2]
Atmosphere Dry Nitrogen or ArgonPrevents contact with atmospheric moisture and oxygen.[1][3][4]
Container Tightly sealed glass bottle with a chemically resistant cap (e.g., PTFE liner)Ensures an airtight seal against moisture ingress.[3][9]
Incompatible Materials Water, Strong Bases, Strong Oxidizing AgentsReacts violently with water and can undergo hazardous reactions with bases and oxidizers.[2][3][4]
Signs of Degradation Fuming in air, cloudiness, pressure buildup, presence of crystalline precipitateVisual indicators of hydrolysis and HCl gas formation.[3][4]
Protocol: Handling 4-Fluorophenyl phosphorodichloridate Under Inert Atmosphere

This protocol outlines the essential steps for safely withdrawing an aliquot of the reagent using Schlenk techniques.

  • Preparation:

    • Ensure all glassware (syringes, needles, flasks) is oven-dried (>120°C overnight) and cooled under a stream of dry nitrogen or in a desiccator.

    • The main container of 4-Fluorophenyl phosphorodichloridate should be allowed to warm to room temperature while still under an inert atmosphere before opening to prevent condensation of moisture on cold surfaces.

  • Inert Atmosphere Setup:

    • Connect the reaction flask and the reagent bottle to a Schlenk line providing a positive pressure of dry nitrogen or argon.

    • Purge the system by evacuating and backfilling with inert gas at least three times.

  • Reagent Transfer:

    • Using a clean, dry syringe that has been purged with inert gas, pierce the septum on the reagent bottle.

    • Withdraw slightly more than the required volume of the liquid.

    • Invert the syringe and expel the excess liquid along with any trapped gas bubbles back into the reagent bottle to ensure an accurate measurement.

    • Swiftly transfer the liquid via the syringe to the reaction flask.

  • Storage Resealing:

    • Before removing the needle, ensure the reagent bottle is under a positive pressure of inert gas.

    • Wrap the septum/cap junction securely with Parafilm or PTFE tape to provide an additional barrier against moisture.

    • Return the reagent to refrigerated storage.[1][2]

References

  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 2-Chlorophenyl phosphorodichloridate.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Fluorophenyl chloroformate.
  • ECHEMI. (n.d.). 4-Chlorophenyl phosphorodichloridate SDS, 772-79-2 Safety Data Sheets.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: p-Chlorophenyl dichlorophosphate.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: p-Chlorophenyl dichlorophosphate.
  • Tratnyek, P. G., & Weber, E. J. (2017, April 21). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science & Technology, 51(10), 5585-5594.
  • Kaur, N., & Wever, W. (2020, August 13).
  • Hrubý, M., et al. (2025, September 10). Nature-Based Approaches for Managing Bioavailable Phosphorus in Aquatic Ecosystems.
  • Singh, S. I., & Prabha, S. (2011). Studies on Synthesis and Kinetic Hydrolysis of Chiral Organic Phosphoramidates by Suitable Methods. Asian Journal of Chemistry, 23(11), 4821-4825.
  • Goren, M. A., & Behrman, E. J. (1981). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Journal of Organic Chemistry, 46(11), 2365-2368.
  • Alabama Cooperative Extension System. (2024, March 15). Phosphorus Basics: Phosphorus Species Disruptive to Freshwater Systems.
  • Fluorochem. (n.d.). 4-Chlorophenyl phosphorodichloridate.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
  • Aubry, A. F., et al. (2004, May 18). Mechanism for the hydrolysis of organophosphates by the bacterial phosphotriesterase. Biochemistry, 43(19), 5707-5715.
  • SmithKline Beecham Ltd. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Weferling, N., et al. (2011). Purification and preparation of phosphorus-containing compounds.
  • Padwa, A., Pulwer, M. J., & Rosenthal, R. J. (1981). PREPARATION OF CHLOROPHENYLDIAZIRINE AND THERMAL GENERATION OF CHLOROPHENYL CARBENE: 1,2-DIPHENYL-3-METHYLCYCLOPROPENE. Organic Syntheses, 60, 53.
  • ChemicalBook. (2026, January 13). 4-CHLOROPHENYL PHOSPHORODICHLORIDATE.
  • Combi-Blocks, Inc. (n.d.). 4-Chlorophenyl phosphorodichloridate | 772-79-2.
  • Welch, C. J., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1234-1244.
  • Mariiley, F. X., & Worrel, C. J. (1964). Process for preparing phenyl phosphorodichloridates.
  • Asgharian, R., et al. (2009, April 5). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 750-755.
  • Gurova, N. V., et al. (2026, February 5). Spectral Characterization of Prospidium Chloride Using Complementary Analytical Techniques. Molecules, 31(3), 723.
  • Fabco Industries, Inc. (n.d.). Stormwater Phosphorus Treatment Guide.
  • Lee, G. F., & Jones-Lee, A. (2002). Assessing the Water Quality Impacts of Phosphorus in Runoff from Agricultural Lands.
  • TCI. (n.d.). 4-Chlorophenyl Phosphorodichloridate [Phosphorylating Agent].
  • Kumar, S., et al. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Earth Science, 4(1).

Sources

Optimizing temperature for 4-Fluorophenyl phosphorodichloridate coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Optimizing 4-Fluorophenyl Phosphorodichloridate Coupling

Executive Summary: The Kinetic "Goldilocks" Zone

4-Fluorophenyl phosphorodichloridate is a high-reactivity electrophilic phosphorus(V) reagent, primarily used to synthesize phosphate esters and phosphoramidite prodrugs (e.g., ProTides). The presence of the 4-fluoro substituent exerts a strong inductive electron-withdrawing effect (


), making the phosphorus center significantly more electrophilic than its non-fluorinated phenyl analog.

The Critical Challenge:

  • Too Hot (> 0°C at addition): Rapid formation of symmetric anhydrides (bis-phosphate dimers) and racemization of amino acid partners.

  • Too Cold (< -40°C prolonged): Reaction stalling, leading to moisture condensation and hydrolysis upon eventual warming.

The Solution: The optimal protocol utilizes a Stepwise Thermal Ramp . You must initiate the reaction at -10°C to 0°C to control the initial exotherm and selectivity, then ramp to Room Temperature (20–25°C) to drive conversion to completion.

Standard Operating Procedure (SOP)

Application: Synthesis of a Nucleoside Phosphoramidate (ProTide) Intermediate. Reagents: 4-Fluorophenyl phosphorodichloridate (1.0 eq), Amino Acid Ester (1.0 eq), Nucleoside (1.0 eq), Triethylamine (


, 2.0 eq), N-Methylimidazole (NMI, 1.0 eq).
Solvent:  Anhydrous Dichloromethane (DCM) or THF.
Phase 1: Activation (Formation of the Monochloridate)
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the 4-Fluorophenyl phosphorodichloridate in anhydrous DCM.

  • Cooling: Cool the solution to -10°C (ice/acetone bath). Do not use dry ice/acetone (-78°C) unless strictly necessary for chiral retention, as solubility issues may arise.

  • Addition: Add the Amino Acid Ester (HCl salt) suspended in DCM containing Triethylamine (

    
    )  dropwise over 20 minutes.
    
    • Technical Note: The slow addition keeps the concentration of the free amine low relative to the dichloridate, favoring mono-substitution over bis-substitution.

  • Equilibration: Stir at -10°C for 1 hour.

Phase 2: Coupling (Nucleophilic Attack)
  • Nucleoside Addition: Add the Nucleoside (often sparingly soluble) to the mixture.

  • Catalysis: Add N-Methylimidazole (NMI) dropwise.

    • Mechanism:[1][2][3] NMI acts as a nucleophilic catalyst, attacking the phosphorus to form a highly reactive imidazolium-phosphoryl intermediate, which is then rapidly attacked by the nucleoside 5'-OH.

  • Thermal Ramp: Remove the cooling bath and allow the reaction to warm to 20–25°C naturally over 30 minutes.

  • Completion: Stir at RT for 4–16 hours (monitor via TLC or

    
    P NMR).
    

Troubleshooting & FAQs

Q1: I am observing a significant amount of symmetric anhydride (dimer) impurity. Why?

Diagnosis: The temperature during the first addition was likely too high, or the addition rate of the amino acid/base was too fast. Mechanism: At higher temperatures, the newly formed monochloridate intermediate is reactive enough to compete with the starting dichloridate for the remaining amine, leading to a P-N-P dimer. Fix:

  • Lower the initial temperature to -20°C .

  • Dilute the Amino Acid/Base solution further before addition.

  • Ensure vigorous stirring to prevent localized "hotspots" of high base concentration.

Q2: My yield is low (<40%), and I see a peak at ~0 ppm in P NMR.

Diagnosis: Hydrolysis has occurred, forming the phosphoric acid diester or monoester. Root Cause: The 4-Fluorophenyl group makes the P-Cl bond highly susceptible to moisture. Fix:

  • Solvent: Ensure DCM/THF is distilled or taken from a fresh solvent purification system (<50 ppm

    
    ).
    
  • Atmosphere: Maintain a positive pressure of Argon.

  • Glassware: Oven-dry all glassware for at least 2 hours at 120°C.

Q3: The reaction stalls after the first substitution (Monochloridate forms, but Nucleoside doesn't couple).

Diagnosis: Steric hindrance or insufficient activation energy for the second displacement. Fix:

  • Catalyst: Ensure you are using NMI (N-methylimidazole) and not just TEA. TEA is a base, not a nucleophilic catalyst. NMI is essential for activating the P-Cl bond for the attack by the secondary/primary hydroxyl of the nucleoside.

  • Temperature: If stalled at 0°C, gently warm to 35°C. Do not exceed 40°C to avoid decomposition.

Visualizations

Figure 1: Reaction Workflow & Pathway

G Fig 1: Optimized Coupling Workflow and Critical Failure Points Start 4-Fluorophenyl Phosphorodichloridate Inter Intermediate: Phosphorochloridate Start->Inter Step 1: -10°C Slow Addition Side2 Impurity: Hydrolysis (H3PO4 deriv) Start->Side2 Moisture (Wet Solvent) AA Amino Acid Ester + Et3N AA->Inter Prod Final Product: ProTide / Phosphate Inter->Prod Step 2: RT NMI Catalysis Side1 Impurity: Symmetric Dimer Inter->Side1 Temp > 0°C Fast Addition Nuc Nucleoside + NMI Nuc->Prod

Caption: Stepwise displacement workflow showing the critical temperature-dependent branch points for impurity formation.

Table 1: Temperature vs. Reaction Outcome Profile
Temperature ZoneReaction KineticsPrimary Risk / OutcomeRecommended For
<-40°C Frozen / Extremely SlowSolubility issues; condensation of water upon opening.Highly unstable chiral intermediates only.
-20°C to 0°C Optimal (Controlled) Minimal side reactions; high selectivity for mono-substitution.Phase 1: Reagent Addition
0°C to 25°C FastModerate risk of dimerization if stoichiometry is off.Phase 2: Completion
>40°C AggressiveThermal decomposition; loss of 4-Fluorophenol leaving group; racemization.Avoid (unless substrate is extremely hindered).

References

  • Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic.[4] Journal of Medicinal Chemistry.

  • Pradere, U., Garnier-Amblard, E. C., Coats, S. J., Amblard, F., & Schinazi, R. F. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews.

  • Slusarczyk, M., et al. (2018). Application of ProTide Technology to Gemcitabine: A Successful Approach to Overcome the Key Cancer Resistance Mechanisms. Journal of Medicinal Chemistry.

  • McGuigan, C., et al. (1993). Phosphoramidate derivatives of d4T as inhibitors of HIV: The effect of amino acid variation.[2] Antiviral Research.[4][5][6]

Sources

Technical Support Center: Handling 4-Fluorophenyl Phosphorodichloridate (4-FPPD)

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 4-FPPD-MOISTURE-PROTOCOLS Assigned Specialist: Senior Application Scientist, Organophosphorus Chemistry Division Status: Active

Introduction

Welcome to the Technical Support Center. You are likely working with 4-Fluorophenyl phosphorodichloridate (4-FPPD) because you require a highly electrophilic phosphorylating agent to activate nucleosides, synthesize prodrugs, or couple complex biomolecules.

The Core Challenge: The phosphorus-chlorine (


) bond in 4-FPPD is exceptionally labile. Water is not just a contaminant; it is a competitive nucleophile that will destroy your reagent and generate hydrochloric acid (HCl) in situ, potentially ruining acid-sensitive substrates.

This guide moves beyond basic safety data sheets (SDS) to provide field-proven protocols for handling this reagent without compromising your yield.

Module 1: Critical Storage & Purity Assessment

Before you set up a reaction, you must validate the integrity of the reagent. 4-FPPD degrades silently; a clear liquid can still be 20% hydrolyzed.

Q: How should I store 4-FPPD long-term?

A: Do not rely on the original packaging once opened.

  • Temperature: Store at -20°C . Cold temperatures kinetically inhibit hydrolysis from trace moisture.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Secondary Containment: We recommend wrapping the cap in Teflon tape (not Parafilm, which is permeable to organic vapors) and placing the bottle inside a secondary jar containing a desiccant (e.g., Drierite or

    
    ).
    
Q: How do I verify purity before use? (The "Gold Standard")

A: Visual inspection is insufficient. You must use


 NMR .
  • Method: Dissolve a small aliquot (~20 µL) in anhydrous

    
     or 
    
    
    
    inside a glovebox or under a cone of argon.
  • Interpretation:

    • Intact Reagent: Look for a singlet typically in the range of +1 to +5 ppm (relative to 85%

      
      ).
      
    • Hydrolyzed Impurities: Hydrolysis cleaves the

      
       bond, replacing it with 
      
      
      
      . This typically causes a significant upfield shift (more negative) or a shift toward 0 ppm depending on pH. If you see multiple peaks or a broad hump near -5 to -10 ppm, your reagent is compromised.
Data Table: Purity Indicators
IndicatorObservationStatusAction
Visual Clear, colorless liquidPotentially GoodConfirm with NMR.
Visual Turbid/CloudyCompromisedHCl has formed salts or polymerized. Discard.
Visual White precipitateFailedExtensive hydrolysis. Discard.

NMR
Sharp Singlet (~ +3 ppm)ExcellentProceed with reaction.

NMR
Small shoulder/extra peak<90% PurityPurify via vacuum distillation if yield is critical.

Module 2: Operational Protocols (Reaction Setup)

Most failures occur during the transfer of the reagent from the stock bottle to the reaction vessel.

Q: What is the recommended transfer protocol?

A: Never pour this reagent. Use positive pressure transfer techniques (Schlenk line).

Step-by-Step Transfer Protocol:

  • Equip the stock bottle with a Sure-Seal™ septum if not already present.

  • Purge a glass syringe and needle with dry Nitrogen/Argon (3 cycles).

  • Insert the needle into the stock bottle while maintaining a positive pressure of inert gas in the bottle (use a separate gas inlet needle).

  • Draw the required volume slowly to avoid cavitation (bubbles).

  • Transfer immediately to the reaction vessel through a septum.

Q: Which solvents are compatible?

A: You must use anhydrous solvents. Water content must be <50 ppm (Karl Fischer titration recommended).

SolventCompatibilityNotes
Dichloromethane (DCM) ExcellentStandard choice. High solubility.
Acetonitrile (MeCN) GoodGood for polar substrates; ensure it is "DNA synthesis grade" (ultra-dry).
THF ModerateMust be fresh and inhibitor-free; peroxides can interfere.
Alcohols (MeOH, EtOH) FATAL Will react instantly to form phosphate esters.
DMF/DMSO RiskyHygroscopic. Hard to remove. Only use if strictly necessary and distilled.
Q: Do I need a base?

A: Yes, absolutely. The reaction of 4-FPPD releases 2 equivalents of HCl.

  • Recommendation: Use Triethylamine (

    
    )  or Diisopropylethylamine (DIPEA) .
    
  • Stoichiometry: Use at least 2.2 equivalents relative to 4-FPPD to scavenge the acid and drive the reaction to completion.

Module 3: Troubleshooting Matrix

If your reaction failed, cross-reference your observations here.

Visualization: Hydrolysis Degradation Pathway

This diagram illustrates why moisture leads to reaction failure (Acid generation).

G Start 4-FPPD (Active Reagent) Inter Intermediate (Unstable) Start->Inter Nucleophilic Attack Water + H₂O (Moisture) Water->Inter Product Degraded Product (P-OH species) Inter->Product  Cl⁻ Elimination Acid HCl Gas (Corrosive) Inter->Acid

Caption: Mechanism of moisture-induced degradation. Note the release of HCl, which can degrade acid-sensitive starting materials.

FAQ: Troubleshooting

Q: I see a white smoke when I open the bottle. Is this normal? A: This is HCl mist . It indicates the reagent has already reacted with atmospheric moisture.

  • Fix: If the fuming is light, the bulk liquid might still be usable. Run a

    
     NMR. If fuming is heavy, the reagent is compromised.
    

Q: My yield is low (<40%), and I see unreacted starting material. A: The 4-FPPD likely hydrolyzed before it could react with your substrate.

  • Fix 1: Check your solvent. Did you dry it over molecular sieves (3Å or 4Å)?

  • Fix 2: Increase the equivalents of 4-FPPD (e.g., from 1.1 eq to 1.5 eq) to account for "sacrificial" loss to trace moisture.

Q: The reaction mixture turned black/dark brown. A: This usually indicates uncontrolled exotherm or acid burn.

  • Fix: Add the 4-FPPD dropwise at 0°C or -78°C . Ensure your base (Et3N) is present before adding the phosphorylating agent.

Module 4: Safety & Disposal

Q: How do I quench the reaction safely?

A: Never add water directly to the neat reagent.

  • Cool the reaction mixture to 0°C.

  • Add a saturated solution of Sodium Bicarbonate (

    
    )  or Ammonium Chloride (
    
    
    
    )
    slowly.
  • Wait for gas evolution (

    
    ) to cease before extraction.
    
Q: How do I dispose of the empty bottle?

A: The "empty" bottle contains hazardous residues.

  • Place the bottle in the back of a fume hood.

  • Using a wash bottle, very slowly add water or dilute NaOH to the bottle to hydrolyze the remaining chloride. Caution: This will generate heat and HCl gas.

  • Once neutralized (check pH), dispose of as aqueous chemical waste containing fluorinated compounds.

References

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from [Link]

Technical Support Center: Quenching Protocols for Excess 4-Fluorophenyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides detailed troubleshooting and frequently asked questions (FAQs) regarding the safe and effective quenching of excess 4-Fluorophenyl phosphorodichloridate. The following protocols and explanations are designed for researchers, scientists, and drug development professionals to ensure experimental success and laboratory safety.

Section 1: Understanding the Chemistry of Quenching

Why is a careful quenching protocol necessary for 4-Fluorophenyl phosphorodichloridate?

4-Fluorophenyl phosphorodichloridate, like its analog p-chlorophenyl dichlorophosphate, is a reactive organophosphorus compound.[1][2] It is sensitive to moisture and reacts exothermically with water and other nucleophiles.[3] Improper quenching can lead to a runaway reaction, releasing corrosive and toxic byproducts such as hydrochloric acid (HCl) and phosphoric acid derivatives.[1] A controlled and well-designed quenching protocol is paramount to mitigate these risks, ensure the safety of personnel, and facilitate a clean workup of the desired product.

The primary goal of quenching is to safely neutralize the excess reactive phosphorodichloridate and any acidic byproducts generated during the reaction. The hydrolysis of phosphorodichloridates proceeds in a stepwise manner, and controlling the rate of this hydrolysis is key to a safe quench.[4]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the quenching of 4-Fluorophenyl phosphorodichloridate.

Issue Potential Cause Recommended Action
Vigorous, Uncontrolled Reaction During Quench 1. Incorrect Quench Procedure: Adding the quenching agent (e.g., water, base) directly to the reaction mixture. 2. Inadequate Temperature Control: Failure to pre-cool the quenching solution or the reaction mixture.1. Always use a "reverse quench" : Slowly add the reaction mixture to a well-stirred, cooled quenching solution.[5][6] This ensures that the reactive phosphorodichloridate is the limiting reagent in the quenching flask, allowing for better heat dissipation and control. 2. Maintain Low Temperatures: Perform the quench in an ice bath, ensuring the temperature of the quenching mixture remains below 20°C, and ideally between 0-10°C.[5]
Formation of an Unmanageable Solid Mass or "Gunk" 1. Rapid pH Change: Uncontrolled neutralization can cause certain products or byproducts to precipitate out of solution suddenly. 2. Localized "Hot Spots": Poor mixing during the quench can lead to localized areas of high reactivity and temperature, promoting side reactions and polymerization.1. Controlled Addition of Base: If using a basic quench, add the base slowly and with vigorous stirring to maintain a homogeneous pH.[7] 2. Vigorous Stirring: Use a mechanical stirrer to ensure efficient mixing and heat transfer throughout the quenching process.
Incomplete Quench (Persistent Acidity or Reactive Species) 1. Insufficient Quenching Agent: Not using a sufficient excess of the quenching solution. 2. Insufficient Stirring Time: Not allowing enough time for the hydrolysis and neutralization to go to completion.1. Use a Sufficient Excess: Ensure the quenching solution (e.g., saturated sodium bicarbonate) is in large excess. 2. Allow for Adequate Reaction Time: After the addition is complete, continue stirring the mixture until all gas evolution (CO2 if using bicarbonate) has ceased and the pH is stable.[5] This may take 30 minutes to an hour.
Delayed Exotherm Incomplete Hydrolysis: Quenching at very low temperatures (e.g., with ice-water alone) can sometimes lead to the formation of metastable intermediates that can decompose exothermically upon warming.[6]Consider a Two-Stage Quench: First, add the reaction mixture to a cold, stirred slurry of ice and a weak base like sodium bicarbonate. After the initial vigorous reaction subsides, allow the mixture to slowly warm to room temperature with continued stirring to ensure complete hydrolysis.[5] Alternatively, a controlled quench into a warm (35-40°C) aqueous sodium acetate solution can ensure immediate and complete hydrolysis.[6]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should be concerned about when quenching 4-Fluorophenyl phosphorodichloridate?

The primary byproducts are 4-fluorophenyl phosphoric acid and hydrochloric acid (HCl). Both are corrosive and require neutralization.

Q2: Can I quench the reaction mixture directly with a strong base like sodium hydroxide?

While strong bases like NaOH will neutralize the acidic byproducts, their use in the initial quench is generally discouraged. The reaction with the unreacted phosphorodichloridate can be extremely vigorous and difficult to control. A milder base like sodium bicarbonate or sodium carbonate is preferred for the initial quench to control the exotherm.[5][8] Stronger bases can be used for final pH adjustment after the reactive species have been hydrolyzed.

Q3: What is a "reverse quench" and why is it recommended?

A "reverse quench" is the process of adding the reaction mixture to the quenching solution, rather than the other way around.[5] This is a critical safety measure. It ensures that the highly reactive 4-Fluorophenyl phosphorodichloridate is always the limiting reagent in the quenching vessel. This allows for much better control over the reaction rate and temperature, preventing a dangerous runaway reaction.[6]

Q4: My product is sensitive to basic conditions. What are my options?

If your product is base-sensitive, you can perform the initial quench with ice-cold water or a mildly acidic buffer. However, this will still generate HCl and phosphoric acid derivatives. Subsequent neutralization will be required. Alternatively, a carefully controlled quench with a weak base like sodium bicarbonate, ensuring the pH does not exceed 7-8, can be effective.[5]

Q5: How do I properly dispose of the quenched reaction mixture?

After a successful quench and workup, the aqueous layer will contain inorganic phosphate salts and sodium chloride. It should be neutralized to a pH between 6 and 8 before disposal. Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[9][10]

Section 4: Experimental Protocols

Protocol 1: Standard Quenching with Aqueous Sodium Bicarbonate (Reverse Quench)

This is a widely applicable and generally safe method for quenching excess 4-Fluorophenyl phosphorodichloridate.

Materials:

  • Reaction mixture containing excess 4-Fluorophenyl phosphorodichloridate

  • Large beaker or flask (at least 5-10 times the volume of the reaction mixture)

  • Mechanical stirrer

  • Thermometer

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • pH paper or pH meter

Procedure:

  • In the large beaker, prepare a slurry of crushed ice and saturated aqueous sodium bicarbonate solution.

  • Begin vigorous stirring of the ice/bicarbonate slurry and place it in an ice bath to maintain a low temperature.

  • Slowly, and in a dropwise manner, add the reaction mixture to the vigorously stirred slurry.

  • Monitor the temperature of the quenching mixture closely. Maintain a temperature below 20°C by controlling the rate of addition.[5]

  • After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased.

  • Check the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-8).[5] If it is still acidic, add more saturated sodium bicarbonate solution.

  • Proceed with the extraction of your product using a suitable organic solvent.

Protocol 2: Quenching for Base-Sensitive Compounds

Procedure:

  • Follow steps 1-3 of Protocol 1, but substitute the saturated sodium bicarbonate solution with ice-cold water.

  • After the addition is complete and the initial exotherm has subsided, slowly add a saturated solution of sodium bicarbonate or another suitable base to neutralize the acidic byproducts, while carefully monitoring the pH to avoid making the solution too basic.

  • Once the desired pH is reached, proceed with the workup.

Visualization of the Quenching Workflow

G cluster_prep Preparation cluster_quench Quenching (Reverse Quench) cluster_workup Workup prep_quench Prepare Quench Solution: Crushed Ice + Saturated NaHCO3 add_rxn Slowly Add Reaction Mixture to Quench Solution prep_quench->add_rxn cool_rxn Cool Reaction Mixture (Optional, but Recommended) cool_rxn->add_rxn stir Vigorous Stirring add_rxn->stir stir_complete Continue Stirring Until Gas Evolution Ceases add_rxn->stir_complete Addition Complete monitor_temp Monitor Temperature (< 20°C) stir->monitor_temp monitor_temp->add_rxn Control Addition Rate check_ph Check pH (7-8) stir_complete->check_ph check_ph->prep_quench pH Acidic, Add More Base extract Extract Product with Organic Solvent check_ph->extract pH OK

Caption: Workflow for the reverse quenching of 4-Fluorophenyl phosphorodichloridate.

Section 5: Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[11][12]

  • Ventilation: All handling and quenching procedures should be performed in a well-ventilated chemical fume hood.[10][11]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[11]

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.[9][10]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for proper laboratory training and a thorough understanding of the chemicals and procedures involved. Always consult the Safety Data Sheet (SDS) for 4-Fluorophenyl phosphorodichloridate and all other reagents before beginning any experiment.

References

  • Filo. (2026, January 10). Phosphorus neutralize making process.
  • ChemBK. (2024, April 10). Phosphorus oxychloride. Retrieved from [Link]

  • Greenbook.net. (2015, April 30). Safety Data Sheet. Retrieved from [Link]

  • Chemical Management. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US3057711A - Stabilization of phosphoric acid and neutralized solutions thereof.
  • Wastewater Digest. (n.d.). Neutralizing phosphoric acid. Retrieved from [Link]

  • ResearchGate. (2020, September 14). How can I properly quench POCl3?. Retrieved from [Link]

  • ACS Omega. (2023, June 6). Neutralization of Acidic Industrial Wastes and Fixation of Trace Element by Oil Shale Ash: Formation of a Green Product. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ACS Publications. (2023, June 6). Neutralization of Acidic Industrial Wastes and Fixation of Trace Element by Oil Shale Ash: Formation of a Green Product | ACS Omega. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (1962). The mechanism of hydrolysis of phosphorochloridates and related compounds. Part IV. Phosphoryl chloride. Retrieved from [Link]

  • PMC - NIH. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]

  • PubMed. (2007, April 25). Stereospecific hydrolysis of a phosphoramidate as a model to understand the role of biotransformation in the neurotoxicity of chiral organophosphorus compounds. Retrieved from [Link]

  • Chongqing Chemdad Co. (n.d.). 4-CHLOROPHENYL PHOSPHORODICHLORIDATE. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • ChemBK. (2024, April 9). 4-Chlorophenyl phosphorodichloridate. Retrieved from [Link]

  • Reddit. (2024, April 9). Quenching guide. Retrieved from [Link]

  • ResearchGate. (2025, October 15). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). US3153081A - Process for preparing phenyl phosphorodichloridates.
  • PubChem. (n.d.). p-Chlorophenyl dichlorophosphate. Retrieved from [Link]

  • PubMed. (2024, August 15). The investigation of quenching conditions for the analysis of total organic halogen, aliphatic and aromatic halogenated disinfection byproducts formed from chlor(am)ination. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Racemization with 4-Fluorophenyl Phosphorodichloridate

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #RAC-4FP-OPT Assigned Specialist: Senior Application Scientist

Core Technical Directive: The Mechanism of Control

You are employing 4-Fluorophenyl phosphorodichloridate (often abbreviated as 4-F-PPD or similar in lab notebooks), a potent phosphorylating and coupling agent. Unlike standard carbodiimides (EDC/DIC), this reagent functions by generating a mixed carboxylic-phosphoric anhydride .

The "Fluorine Effect" & Racemization Risk

The 4-fluorophenoxy group is significantly electron-withdrawing. This increases the electrophilicity of the phosphorus center, ensuring rapid activation of your carboxylic acid. However, this same potency creates a high-energy intermediate that is prone to racemization via oxazolone (azlactone) formation .

If the amine nucleophile does not attack the mixed anhydride immediately, the carbonyl oxygen of the N-terminal protecting group (or the preceding peptide bond) will attack the activated carbonyl, forming a 5-membered oxazolone ring. This ring enolizes rapidly under basic conditions, destroying the stereocenter.

Your goal is Kinetic Control: You must ensure the rate of amidation (


) significantly exceeds the rate of oxazolone formation (

).

Troubleshooting & FAQs

Q1: Which base should I use? My protocol suggests Triethylamine (TEA).

Recommendation: Do NOT use TEA. Switch to N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) .

  • The Science: TEA is a strong, unhindered base. It can act as a general base to abstract the

    
    -proton directly (enolization) or stabilize the oxazolone transition state. NMM is weaker and sterically hindered, sufficient to neutralize the HCl byproduct but poor at abstracting the chiral proton.
    
  • Critical Adjustment: Ensure the base is added slowly and in strict stoichiometric control (usually 1.0–1.1 equivalents relative to the acid). Excess base is the primary driver of racemization.

Q2: Can I run this reaction at room temperature?

Recommendation: No. The activation step must occur at -20°C to -10°C .

  • The Science: The activation energy for oxazolone formation is higher than that of mixed anhydride formation. By lowering the temperature, you "freeze out" the side reaction while maintaining enough energy for the highly reactive phosphorodichloridate to form the anhydride.

  • Workflow: Activate the acid at -20°C for 10-20 minutes, then add the amine. You may allow it to warm to 0°C or RT only after the amine has been added.

Q3: Does solvent choice affect optical purity?

Recommendation: Use Dichloromethane (DCM) whenever solubility permits.

  • The Science: Polar aprotic solvents like DMF or DMSO stabilize the charged transition states leading to racemization (and can enhance the basicity of the tertiary amine). DCM is non-polar and suppresses these ionic pathways. If you must use DMF due to peptide solubility, cool the reaction to -30°C to compensate.

Q4: Should I use additives like HOBt or HOAt?

Recommendation: generally No , unless you are converting to an active ester method.

  • The Science: 4-Fluorophenyl phosphorodichloridate is designed for the mixed anhydride method. Adding HOBt changes the mechanism: the mixed anhydride would react with HOBt to form an OBt ester. While OBt esters are safer regarding racemization, this adds a step and defeats the purpose of using a high-reactivity phosphorodichloridate. If racemization persists despite temp/base optimization, then consider HOBt as a trapping agent.

Visualizing the Pathway

The following diagram illustrates the competition between the desired amidation and the racemization pathway. Note how the "Mixed Anhydride" is the critical divergence point.

RacemizationPathway cluster_conditions Critical Control Parameters Acid Carboxylic Acid (Chiral) Anhydride Mixed Anhydride (Highly Activated) Acid->Anhydride Activation (-20°C) Reagent 4-Fluorophenyl phosphorodichloridate Reagent->Anhydride Activation (-20°C) Base Base (NMM/DIPEA) Base->Anhydride Activation (-20°C) Product Desired Amide (Retained Chirality) Anhydride->Product Pathway A: Fast Amine Attack (Kinetic Control) Oxazolone Oxazolone (Azlactone) Anhydride->Oxazolone Pathway B: Slow Attack / Excess Base (Thermodynamic Risk) Amine Amine Nucleophile Amine->Product Racemate Racemized Mixture (DL-Peptide) Oxazolone->Racemate Enolization

Caption: Figure 1. Kinetic competition between amidation (Green) and oxazolone-mediated racemization (Red).

Standard Operating Procedure (SOP)

Protocol: Low-Racemization Coupling via 4-Fluorophenyl Phosphorodichloridate

Reagents
  • Acid: N-protected amino acid (1.0 equiv)

  • Reagent: 4-Fluorophenyl phosphorodichloridate (1.0 equiv)

  • Base: N-Methylmorpholine (NMM) (1.0 equiv for activation + 1.0 equiv for amine salt neutralization if necessary)

  • Solvent: Anhydrous DCM (preferred) or DMF.

Workflow
  • Setup: Purge reaction vessel with Nitrogen/Argon.

  • Dissolution: Dissolve the N-protected amino acid and NMM (1.0 equiv) in DCM.

  • Cooling (CRITICAL): Cool the solution to -20°C using a dry ice/acetone or cryocooler bath. Allow 10 minutes for temperature equilibration.

  • Activation: Add 4-Fluorophenyl phosphorodichloridate (1.0 equiv) dropwise over 2 minutes.

    • Checkpoint: Stir at -20°C for exactly 15-20 minutes . Do not extend this time; the mixed anhydride is unstable.

  • Coupling: Add the amine component (1.0 equiv) in one portion.

    • Note: If the amine is a hydrochloride salt, premix it with 1.0 equiv of NMM in a minimal amount of DMF/DCM and add this solution.

  • Reaction: Stir at -20°C for 1 hour, then remove the cooling bath and allow to warm to room temperature over 2 hours.

  • Quench: Dilute with solvent and wash with 5% NaHCO3, 1M HCl (if acid stable), and Brine.

Decision Matrix: Optimization

Use this flowchart if you observe epimerization in your QC data.

TroubleshootingTree Start Racemization Detected? CheckBase Is Base TEA? Start->CheckBase SwitchBase Switch to NMM or DIPEA CheckBase->SwitchBase Yes CheckTemp Activation Temp > -10°C? CheckBase->CheckTemp No LowerTemp Cool to -20°C or -30°C CheckTemp->LowerTemp Yes CheckSolvent Solvent = DMF? CheckTemp->CheckSolvent No SwitchSolvent Switch to DCM or DCM/DMF mix CheckSolvent->SwitchSolvent Yes CheckOrder Pre-activation > 30 mins? CheckSolvent->CheckOrder No CheckOrder->CheckBase Re-evaluate System ReduceTime Reduce Activation to 10-15 mins CheckOrder->ReduceTime Yes

Caption: Figure 2. Step-by-step troubleshooting logic for eliminating racemization.

References

  • Anderson, G. W., et al. (1967).Racemization suppression in peptide synthesis. Uses of mixed anhydrides and the role of base strength (NMM vs TEA).

  • Albericio, F., et al. (2018).Peptide Coupling Reagents, More than a Letter Soup.

  • Bachem Technical Guides.Peptide Synthesis: Racemization.

  • Diago-Meseguer, J., et al. (1980).New Phosphorylating Reagents. Discusses the reactivity of bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl)

Validation & Comparative

4-Fluorophenyl Phosphorodichloridate vs. Phosphorus Oxychloride: Efficiency in Phosphorylation and ProTide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the realm of nucleotide prodrug (ProTide) synthesis and complex phosphorylation workflows, the choice of phosphorylating agent dictates the yield, selectivity, and biological efficacy of the final compound. While Phosphorus oxychloride (


) is the foundational reagent for introducing phosphate groups, its violent reactivity and poor selectivity often render it unsuitable for late-stage coupling with sterically hindered nucleosides. 4-Fluorophenyl phosphorodichloridate (4-FPDC), synthesized directly from 

, emerges as a superior, highly selective alternative. This guide objectively compares their chemical efficiencies, mechanistic advantages, and practical applications in drug development.

Mechanistic Profiling & Causality

The Limitations of Phosphorus Oxychloride ( )

 is a highly symmetrical, fiercely electrophilic molecule. When reacted with a nucleophile (such as an alcohol or amine), the displacement of the first chloride is rapid and highly exothermic. However, the resulting intermediate remains highly reactive. The lack of steric bulk and electronic moderation often leads to over-phosphorylation, producing complex mixtures of mono-, di-, and tri-substituted phosphate esters. In nucleoside chemistry, direct use of 

(e.g., via the Yoshikawa procedure) requires strict stoichiometric control, vast excesses of the phosphorylating agent, and cryogenic temperatures (

) to isolate the desired monophosphate, often resulting in poor yields [1].
The 4-Fluorophenyl Advantage (4-FPDC)

To harness the phosphorylating power of


 while taming its unselective nature, researchers convert it into aryl phosphorodichloridates. 4-Fluorophenyl phosphorodichloridate is engineered to solve two specific problems:
  • Symmetry Breaking & Controlled Reactivity: The introduction of the bulky 4-fluorophenoxy group breaks the symmetry of the phosphorus center. It dampens the violent reactivity seen in

    
    , allowing for the stepwise, controlled displacement of the two remaining chlorides by an amino acid ester and a nucleoside, respectively [2].
    
  • Electronic Tuning for Coupling Efficiency: Compared to an unsubstituted phenyl phosphorodichloridate, the fluorine atom at the para-position acts as an electron-withdrawing group (EWG). This inductive effect increases the electrophilicity of the phosphorus atom just enough to facilitate high-yield coupling with sterically hindered secondary alcohols (like the

    
    -OH of nucleosides), without reverting to the uncontrollable reactivity of 
    
    
    
    .
  • Intracellular Activation: In the context of ProTides (e.g., Sofosbuvir analogs), the 4-fluorophenoxy group is not just a synthetic leaving group; it remains on the drug to increase lipophilicity for cellular entry. Once inside the cell, the electron-withdrawing fluorine accelerates the initial enzymatic cleavage by phosphoramidases (like Hint1), leading to faster release of the active nucleotide [3].

Quantitative Efficiency Comparison

The following table summarizes the operational and chemical efficiencies of both reagents in the context of nucleoside phosphoramidate synthesis.

ParameterPhosphorus Oxychloride (

)
4-Fluorophenyl Phosphorodichloridate (4-FPDC)
Chemical Structure


Reactivity Profile Violently reactive, unselectiveModerated, highly selective for stepwise coupling
Symmetry

(Symmetric)
Asymmetric
Primary Application Bulk synthesis of simple phosphates, Vilsmeier-HaackLate-stage nucleoside coupling, ProTide synthesis
Coupling Yield (Nucleosides)

(often complex mixtures)

(clean mono-coupling)
Handling & Stability Highly volatile, fuming, reacts violently with waterLess volatile oil, moisture-sensitive but handleable
Byproduct Formation High (3', 5', and 3',5'-bis-phosphorylated species)Low (predominantly 5'-regioselective)

Workflow Visualization: The ProTide Approach

The synthesis of a nucleoside phosphoramidate prodrug relies on the sequential substitution of chlorides. The workflow below illustrates how


 is first converted to 4-FPDC to enable the controlled construction of the ProTide.

ProTide_Synthesis POCl3 Phosphorus Oxychloride (POCl3) FPDC 4-Fluorophenyl Phosphorodichloridate POCl3->FPDC + TEA, -78°C (-HCl) Phenol 4-Fluorophenol Phenol->FPDC Interm Phosphorochloridate Intermediate FPDC->Interm + TEA, -78°C (-HCl) AA Amino Acid Ester (e.g., L-Alanine) AA->Interm ProTide Target ProTide (Prodrug) Interm->ProTide + NMI or tBuMgCl (-HCl) Nuc Nucleoside Analogue (e.g., AZT, d4T) Nuc->ProTide

Reaction workflow for ProTide synthesis transitioning from POCl3 to 4-Fluorophenyl phosphorodichloridate.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps (e.g.,


 NMR monitoring) to verify the success of each transformation before proceeding.
Protocol A: Synthesis of 4-Fluorophenyl Phosphorodichloridate from

Causality: This step tames the reactivity of


 by replacing one chloride with a 4-fluorophenoxy group, establishing the foundation for selective downstream coupling.
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stirrer and an argon balloon.

  • Reagent Loading: Dissolve 4-fluorophenol (

    
    ) and 
    
    
    
    (
    
    
    ) in anhydrous diethyl ether (
    
    
    ). Cool the mixture to
    
    
    using a dry ice/acetone bath.
  • Base Addition: Add anhydrous triethylamine (TEA,

    
    ) dropwise over 30 minutes. Note: Slow addition prevents the exothermic formation of the undesired diaryl phosphorochloridate.
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature over 3 hours.
    
  • Validation: Extract an aliquot and run a

    
     NMR. A successful reaction is indicated by a single peak shifting from 
    
    
    
    (
    
    
    ) to approximately
    
    
    (4-FPDC).
  • Workup: Filter the precipitated TEA-HCl salt under an inert atmosphere. Concentrate the filtrate in vacuo to yield 4-FPDC as a pale yellow oil. Use immediately for Protocol B [2].

Protocol B: ProTide Coupling via 4-FPDC

Causality: The moderated electrophilicity of 4-FPDC allows for the sequential addition of an amino acid and a nucleoside without over-reaction, effectively preventing the formation of 3',5'-bis-phosphorylated byproducts.

  • Phosphorochloridate Formation: Dissolve 4-FPDC (

    
    ) and an amino acid ester hydrochloride (e.g., L-alanine isopropyl ester, 
    
    
    
    ) in anhydrous dichloromethane (DCM) at
    
    
    . Add TEA (
    
    
    ) dropwise.
  • Validation: Stir for 2 hours at room temperature.

    
     NMR should show a shift to 
    
    
    
    , confirming the formation of the phosphorochloridate intermediate.
  • Nucleoside Coupling: In a separate flask, dissolve the unprotected nucleoside (

    
    ) in anhydrous THF. Add N-methylimidazole (NMI, 
    
    
    
    ) or tert-butylmagnesium chloride (
    
    
    ,
    
    
    ) to activate the
    
    
    -hydroxyl group.
  • Final Reaction: Add the phosphorochloridate intermediate dropwise to the nucleoside solution at

    
    . Stir for 12 hours at room temperature.
    
  • Purification: Quench with methanol, concentrate, and purify via silica gel chromatography. The final ProTide will appear as two closely eluting peaks (diastereomers at the chiral phosphorus center) with

    
     NMR shifts around 
    
    
    
    [3].

References

  • The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • WO2012117246A1 - Phosphoramidate derivatives of 5-fluoro-2'-deoxyuridine for use in the treatment of cancer Source: Google Patents URL
  • Design, Synthesis and Biological Evaluation of Nucleoside Phosphoramidates with potential Anticancer Activity Source: ORCA - Cardiff University URL:[Link]

A Senior Application Scientist's Guide to ³¹P NMR Characterization of 4-Fluorophenyl Phosphorodichloridate and Its Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, the precise installation of phosphate moieties is a cornerstone for modulating the biological activity, solubility, and pharmacokinetic profiles of molecules. 4-Fluorophenyl phosphorodichloridate stands as a key reagent in this arena, valued for its reactivity in phosphorylation reactions. However, the efficacy and selectivity of this reagent are intrinsically linked to its purity. This guide provides an in-depth technical comparison of 4-Fluorophenyl phosphorodichloridate and its reaction products, with a focus on the indispensable role of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy in their characterization.

As a Senior Application Scientist, my experience has consistently demonstrated that a thorough understanding of the spectral signatures of starting materials, intermediates, and byproducts is not merely academic—it is a critical determinant of reaction success and product quality. This guide is structured to provide not just data, but the underlying rationale for experimental choices and interpretations, ensuring a robust and self-validating approach to your research.

The Central Role of ³¹P NMR in Quality Control and Reaction Monitoring

Phosphorus-31 is an ideal nucleus for NMR spectroscopy, boasting 100% natural abundance and a spin of ½, which results in sharp, readily interpretable signals.[1][2] Its wide chemical shift range allows for clear differentiation of phosphorus atoms in diverse chemical environments, making it a powerful tool for:

  • Purity Assessment: Unambiguously identifying and quantifying the main product, unreacted starting materials, and process-related impurities.[3][4]

  • Reaction Monitoring: Tracking the consumption of starting materials and the formation of products and intermediates in real-time, enabling precise reaction optimization.[5][6]

  • Structural Elucidation: Providing critical information about the bonding and stereochemistry around the phosphorus center.

The ³¹P NMR spectrum of a 4-Fluorophenyl phosphorodichloridate sample is a direct fingerprint of its composition. A clean, single peak at the expected chemical shift is a strong indicator of high purity, while the presence of additional peaks can signify the need for purification or a re-evaluation of the synthetic or storage conditions.

Deciphering the ³¹P NMR Spectrum: From Starting Materials to Products and Impurities

The synthesis of 4-Fluorophenyl phosphorodichloridate typically involves the reaction of 4-fluorophenol with an excess of phosphoryl chloride (POCl₃). Understanding the ³¹P NMR chemical shifts of these precursors, the desired product, and potential side products is paramount for accurate spectral interpretation.

Expected ³¹P NMR Spectral Features

The chemical environment around the phosphorus atom dictates its resonance frequency in the ³¹P NMR spectrum. The electronegativity of the substituents plays a significant role; more electronegative groups tend to deshield the phosphorus nucleus, resulting in a downfield (higher ppm) chemical shift.[7]

Table 1: Expected ³¹P NMR Chemical Shifts of 4-Fluorophenyl Phosphorodichloridate and Related Species

CompoundStructureFunctional GroupExpected ³¹P Chemical Shift (ppm)Multiplicity
Phosphoryl Chloride (POCl₃)P(=O)Cl₃Phosphoryl Halide~2 - 5Singlet
4-Fluorophenol4-F-C₆H₄OHPhenolNo Phosphorus SignalN/A
4-Fluorophenyl Phosphorodichloridate 4-F-C₆H₄OP(=O)Cl₂ Aryl Phosphorodichloridate ~-1 to -5 Singlet
bis(4-Fluorophenyl) Phosphorochloridate(4-F-C₆H₄O)₂P(=O)ClDiaryl Phosphorochloridate~-10 to -15Singlet
tris(4-Fluorophenyl) Phosphate(4-F-C₆H₄O)₃P(=O)Triaryl Phosphate~-18 to -22Singlet
4-Fluorophenyl Dihydrogen Phosphate (Hydrolysis Product)4-F-C₆H₄OP(=O)(OH)₂Aryl Dihydrogen Phosphate~0 to -5 (pH dependent)Singlet
Pyrophosphate Species (from hydrolysis)(4-F-C₆H₄O)P(=O)(OH)-O-P(=O)(OH)(OC₆H₄-4-F)Diphosphate~-10 to -15 (complex)Multiplet

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

The expected chemical shift for 4-Fluorophenyl phosphorodichloridate is in the upfield region relative to the starting phosphoryl chloride. This is due to the replacement of a chlorine atom with a less electronegative 4-fluorophenoxy group.

Common Impurities and Their Spectral Signatures

Several impurities can arise during the synthesis and storage of 4-Fluorophenyl phosphorodichloridate:

  • Unreacted Phosphoryl Chloride (POCl₃): A sharp singlet in the downfield region of approximately 2-5 ppm.[8]

  • Over-reaction Product (bis(4-Fluorophenyl) Phosphorochloridate): The reaction of the product with another equivalent of 4-fluorophenol can lead to the formation of bis(4-Fluorophenyl) phosphorochloridate. This species is expected to resonate further upfield, typically in the range of -10 to -15 ppm.

  • Complete Substitution Product (tris(4-Fluorophenyl) Phosphate): In some cases, complete substitution can occur, leading to the formation of the triaryl phosphate, which will appear even further upfield.

  • Hydrolysis Products: 4-Fluorophenyl phosphorodichloridate is highly susceptible to hydrolysis. The presence of moisture will lead to the formation of 4-fluorophenyl phosphorodichloridic acid and subsequently 4-fluorophenyl dihydrogen phosphate and pyrophosphate species.[9][10] These will appear as new signals, often with pH-dependent chemical shifts, typically in the 0 to -15 ppm range.[11]

A Comparative Look: Alternative Phosphorylating Agents

While 4-Fluorophenyl phosphorodichloridate is a potent phosphorylating agent, several alternatives are available, each with its own characteristic ³¹P NMR signature. Understanding these differences is crucial for method development and for identifying unknown components in a reaction mixture.

Table 2: ³¹P NMR Chemical Shifts of Common Phosphorylating Agents

Phosphorylating AgentStructureExpected ³¹P Chemical Shift (ppm)
Phenyl PhosphorodichloridateC₆H₅OP(=O)Cl₂~-1 to -5
Diphenyl Phosphorochloridate(C₆H₅O)₂P(=O)Cl~-5 to -10
Di-tert-butyl N,N-diethylphosphoramidite(t-BuO)₂P-N(Et)₂~145 - 155
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP)C₆H₁₂ClO₂P~175

The choice of phosphorylating agent depends on the specific requirements of the reaction, including reactivity, selectivity, and ease of handling. ³¹P NMR provides a rapid method to confirm the identity and purity of the chosen reagent before use.

Experimental Protocol: Acquiring High-Quality ³¹P NMR Data

The following protocol provides a robust framework for obtaining high-quality ³¹P NMR spectra for the analysis of 4-Fluorophenyl phosphorodichloridate and related compounds.

1. Sample Preparation:

  • Analyte: 4-Fluorophenyl phosphorodichloridate or reaction mixture.

  • Solvent: Use a dry, deuterated aprotic solvent such as chloroform-d (CDCl₃) or acetonitrile-d₃. The absence of exchangeable protons is critical to prevent hydrolysis of the analyte.

  • Concentration: A concentration of 10-50 mg of the analyte in 0.6-0.8 mL of solvent is generally sufficient.

  • Internal Standard (for quantitative analysis): For quantitative measurements, an internal standard with a known concentration and a ³¹P resonance that does not overlap with the analyte signals should be added. Triphenyl phosphate or a sealed capillary containing phosphoric acid can be used.[12]

  • Handling: Due to the moisture sensitivity of phosphorodichloridates, all sample preparation should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use oven-dried glassware and anhydrous solvents.

2. NMR Instrument Parameters:

  • Nucleus: ³¹P

  • Decoupling: Proton decoupling (e.g., zgig pulse program on Bruker instruments) is typically used to simplify the spectrum and improve the signal-to-noise ratio.[13] For quantitative analysis, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).[7]

  • Reference: The spectrum should be referenced to an external standard of 85% H₃PO₄ at 0 ppm.[1]

  • Relaxation Delay (d1): To ensure accurate integration for quantitative analysis, a relaxation delay of at least 5 times the longest T₁ of any signal of interest should be used. A delay of 30-60 seconds is often a good starting point for ³¹P qNMR.[3]

  • Acquisition Time (aq): An acquisition time of 1-2 seconds is typically sufficient.

  • Number of Scans (ns): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 64-256 scans are usually adequate.

3. Data Processing:

  • Apply an exponential multiplication function (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Phase the spectrum carefully to ensure accurate integration.

  • Perform baseline correction.

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Analyte (10-50 mg) prep2 Add Anhydrous Deuterated Solvent (0.6-0.8 mL) prep1->prep2 prep3 Add Internal Standard (for qNMR) prep2->prep3 prep4 Transfer to NMR Tube & Cap prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 To Spectrometer acq2 Tune & Shim acq1->acq2 acq3 Set Acquisition Parameters (Proton Decoupling, d1, ns) acq2->acq3 acq4 Acquire Data acq3->acq4 proc1 Fourier Transform acq4->proc1 Raw Data (FID) proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to H₃PO₄ (0 ppm) proc3->proc4 proc5 Integration & Analysis proc4->proc5

Figure 1: Experimental workflow for acquiring ³¹P NMR data.

Case Study: Monitoring a Phosphorylation Reaction

To illustrate the practical application of ³¹P NMR in reaction monitoring, consider the phosphorylation of a primary alcohol with 4-Fluorophenyl phosphorodichloridate.

G A 4-Fluorophenyl Phosphorodichloridate (δ ≈ -1 to -5 ppm) C Intermediate (Aryl Phosphorochloridate Ester) (δ ≈ -5 to -10 ppm) A->C + R-OH - HCl B Primary Alcohol (R-OH) B->C D Final Product (Diaryl Phosphate Ester) (δ ≈ -10 to -20 ppm) C->D + R-OH - HCl E Byproduct (HCl) C->E D->E Side Reaction

Figure 2: Simplified reaction pathway for phosphorylation.

By acquiring ³¹P NMR spectra at different time points during the reaction, one can observe the decrease in the intensity of the starting material's signal (A) and the concurrent appearance and increase of the intermediate (C) and final product (D) signals. This allows for the determination of reaction kinetics and the identification of optimal reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts.

Conclusion

³¹P NMR spectroscopy is an indispensable tool for any researcher working with 4-Fluorophenyl phosphorodichloridate and other organophosphorus compounds. Its ability to provide clear, quantitative information on the purity of reagents and the progress of reactions is unparalleled. By understanding the fundamental principles of ³¹P NMR and the characteristic chemical shifts of the compounds involved, scientists can ensure the quality of their starting materials, optimize their synthetic procedures, and confidently characterize their final products. This guide provides a foundational framework for the effective application of this powerful analytical technique in your research and development endeavors.

References

  • Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]

  • [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. [Link]

  • Quantitative ³¹P NMR Analysis Of Lignins & Tannins l Protocol Preview. YouTube. [Link]

  • Quantitative NMR Spectroscopy. The University of Edinburgh. [Link]

  • ³¹P-Edited Diffusion-Ordered ¹H NMR Spectroscopy for the Isolation and Identification of Organophosphorus Compounds Related to C. OSTI.GOV. [Link]

  • ³¹ Phosphorus NMR. Weizmann Institute of Science. [Link]

  • Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]

  • ³¹P NMR Chemical Shift of Phosphorous Compounds. Unknown Source. [Link]

  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as ³¹P qNMR standards. PMC. [Link]

  • Phosphoroxychloride - Optional[³¹P NMR] - Chemical Shifts. SpectraBase. [Link]

  • PRACTICAL INTERPRETATION OF P-31 NMR SPECTRA. ResearchGate. [Link]

  • Phosphorus-31 NMR Spectroscopy. SpringerLink. [Link]

  • Phosphorus oxychloride | POCl₃ | CID 24813. PubChem. [Link]

  • PHOSPHORYL TRICHLORIDE CAS N°: 10025-87-3. OECD. [Link]

  • Phosphorus-31 nuclear magnetic resonance. Wikipedia. [Link]

  • Improving the accuracy of ³¹P NMR chemical shift calculations by use of scaling methods. Beilstein Journal of Organic Chemistry. [Link]

  • Structural interpretation of the ³¹P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. RSC Publishing. [Link]

  • ³¹P chemical shifts. Steffen's Chemistry Pages. [Link]

  • ¹H and ³¹P NMR spectroscopy of phosphorylated model peptides. PubMed. [Link]

  • Analysing phosphorus containing compounds using ³¹P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

  • Improving the accuracy of ³¹P NMR chemical shift calculations by use of scaling methods. Beilstein Archives. [Link]

  • ³¹P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. PubMed. [Link]

  • Parameters of the ³¹P NMR spectra of some fluorine-containing phosphorus derivatives. ResearchGate. [Link]

  • Improved on-line benchtop ³¹P NMR reaction monitoring via multi resonance SHARPER. White Rose Research Online. [Link]

  • ³¹P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. ResearchGate. [Link]

  • Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. ResearchGate. [Link]

  • ³¹P NMR chemical shift calculator. University of Bristol. [Link]

  • ³¹P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. ResearchGate. [Link]

  • Development of low-field flow ³¹P NMR spectroscopy for reaction monitoring in organometallic chemistry. RosDok. [Link]

  • ³¹P NMR and chloride ion kinetics of alkylating monoester phosphoramidates. PubMed. [Link]

  • Hydrolysis was determined by phosphate production in ³¹P NMR... ResearchGate. [Link]

  • (PDF) Theoretical Study of ³¹P NMR Chemical Shifts for Organophosphorus Esters, Their Anions and O,O-Dimethylthiophosphorate Anion with Metal Complexes. ResearchGate. [Link]

  • 4-Fluorophenol | C₆H₅FO | CID 9732. PubChem. [Link]

  • ³¹P NMR and computational studies on stereochemistry of conversion of phosphoramidate diesters into the corresponding phosphotriesters. PubMed. [Link]

  • Applications of ³¹P NMR in analytical chemistry Determination of acidity constants and determination of phosphorus content in be. Unknown Source. [Link]

  • Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. MDPI. [Link]

  • (³¹)P solid state NMR study of structure and chemical stability of dichlorotriphenylphosphorane. PubMed. [Link]

Sources

Optimizing Internucleotide Linkages: A Comparative Guide to Coupling Agents in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The chemical synthesis of oligonucleotides via the phosphoramidite method is a marvel of iterative solid-phase chemistry. However, as therapeutic oligonucleotides grow in complexity—incorporating RNA, 2'-O-methoxyethyl (2'-MOE), Locked Nucleic Acids (LNA), and sequences exceeding 100 bases—the demands placed on the coupling step have intensified.

At the heart of this step is the coupling agent (or activator). The choice of activator dictates coupling efficiency, synthesis time, and the generation of critical impurities such as


 truncations or depurinated abasic sites. This guide provides an objective, data-driven comparison of the most prominent coupling agents: 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).

Mechanistic Causality: How Activators Drive Coupling

To select the right activator, one must understand the dual-role mechanism of phosphoramidite activation. The coupling agent acts as both a weak acid and a nucleophile [1].

  • Protonation: The activator donates a proton to the diisopropylamino group of the incoming nucleoside phosphoramidite, transforming it into a good leaving group.

  • Nucleophilic Attack: The conjugate base of the activator attacks the phosphorus center, displacing the protonated amine to form a highly reactive phosphite intermediate (e.g., a tetrazolide or imidazolide).

  • Displacement: The free 5'-hydroxyl group of the solid-support-bound oligonucleotide attacks the intermediate, forming the phosphite triester linkage[2].

Mechanism A Phosphoramidite Monomer C Protonated Intermediate A->C Protonation B Coupling Agent (Acid/Nucleophile) B->C Donates H+ D Activated Phosphite Species C->D Nucleophilic Attack by Activator Anion F Phosphite Triester Linkage D->F Displacement E 5'-OH of Growing Oligo Chain E->F Nucleophilic Attack by 5'-OH

Mechanism of phosphoramidite activation and internucleotide bond formation.

The balance between acidity (


) and nucleophilicity is the defining characteristic of each coupling agent. If the activator is too weak, coupling is slow and inefficient. If it is too acidic, it risks prematurely detritylating the incoming monomer or causing depurination of the growing chain[3].

Comparative Analysis of Coupling Agents

The transition from standard DNA synthesis to modified RNA and therapeutic oligonucleotides has driven the evolution of activators from standard 1H-tetrazole to more specialized derivatives[4].

1H-Tetrazole

The historical standard for DNA synthesis. With a


 of 4.9, it provides adequate activation for standard deoxynucleotide phosphoramidites. However, its limited solubility in acetonitrile (~0.45 M) and slower kinetics make it unsuitable for sterically hindered RNA or 2'-modified amidites[4].
5-Ethylthio-1H-tetrazole (ETT)

ETT (


 ~4.3) is significantly more acidic than 1H-tetrazole. This increased acidity accelerates the protonation step, making ETT an excellent choice for RNA synthesis and sterically demanding modifications like LNA[2]. However, the high acidity can exacerbate depurination in long DNA sequences if residual activator remains during subsequent steps[3].
5-Benzylthio-1H-tetrazole (BTT)

BTT (


 ~4.1) is one of the most acidic tetrazole derivatives commonly used. It is highly effective for coupling bulky monomers (e.g., 2'-O-TBDMS protected RNA amidites) and allows for coupling times under 3 minutes[5]. Despite its kinetic advantages, its high acidity requires strict anhydrous conditions and rapid flushing to prevent unwanted side reactions[6].
4,5-Dicyanoimidazole (DCI)

DCI represents a paradigm shift in activator design. With a


 of 5.2, it is less acidic than 1H-tetrazole, which virtually eliminates the risk of premature detritylation and minimizes depurination during the synthesis of long oligonucleotides[3][7]. DCI achieves rapid coupling not through brute-force acidity, but via exceptional nucleophilicity. Furthermore, DCI is highly soluble in acetonitrile (>1.1 M), preventing crystallization in synthesizer fluidic lines and allowing for lower phosphoramidite equivalents[7][8].
Quantitative Comparison Table
Coupling Agent

Max Solubility in ACNRelative AcidityNucleophilicityOptimal Use Case
1H-Tetrazole 4.9~0.45 MModerateModerateRoutine short DNA synthesis
ETT 4.3~0.75 MHighHighRNA synthesis, general modifications
BTT 4.1~0.33 MVery HighHighHighly hindered RNA/LNA monomers
DCI 5.2> 1.10 MLowVery HighLong oligos (>75mer), large-scale synthesis

(Data aggregated from authoritative synthesis guidelines[6][7][9])

Experimental Protocol: Validating Coupling Efficiency

To objectively evaluate coupling agents, laboratories must employ a self-validating experimental workflow. The following protocol details a systematic approach to quantifying coupling efficiency using real-time Dimethoxytrityl (DMT) monitoring and post-synthesis LC-MS analysis[9].

Materials & Preparation
  • Solid Support: Universal CPG (Controlled Pore Glass), 1 µmol scale.

  • Monomers: 0.1 M 2'-MOE phosphoramidites in anhydrous acetonitrile (ACN, <30 ppm

    
    ).
    
  • Activators: 0.25 M ETT, 0.25 M BTT, and 0.25 M DCI in anhydrous ACN.

  • Deblock: 3% Dichloroacetic acid (DCA) in toluene (DCA is preferred over Trichloroacetic acid to minimize depurination)[3][8].

Step-by-Step Methodology
  • Synthesizer Initialization: Purge all fluidic lines with anhydrous argon. Prime the synthesizer with dry ACN to ensure a moisture-free environment, as water rapidly hydrolyzes activated phosphoramidites[3].

  • Coupling Cycle: Deliver the 2'-MOE amidite and the selected activator to the column. Vary the coupling time across parallel syntheses (e.g., 3, 6, and 10 minutes) to determine the kinetic saturation point for each activator[9].

  • Capping & Oxidation: Cap unreacted 5'-hydroxyls using Acetic Anhydride and N-Methylimidazole to prevent

    
     deletion mutations. Oxidize the phosphite triester to a stable phosphate using 0.05 M 
    
    
    
    in Pyridine/Water[8].
  • DMT Monitoring: During the subsequent deblock step, collect the effluent. Measure the absorbance of the orange DMT cation at 498 nm. A consistent UV signal across cycles indicates high stepwise coupling efficiency (>99%)[9].

  • Cleavage & Deprotection: Cleave the oligonucleotide from the CPG using AMA (Ammonium hydroxide/Methylamine 1:1) at 65°C for 10 minutes.

  • LC-MS Quantification: Analyze the crude mixture via Reverse-Phase LC-MS. Calculate the ratio of the full-length product peak area to the sum of all

    
     truncation peaks to determine the absolute coupling efficiency.
    

Workflow S1 1. Synthesizer Setup (Dry ACN, <30ppm H2O) S2 2. Coupling Step (Amidite + Activator) S1->S2 S3 3. Deblock & DMT Assay (UV 498 nm) S2->S3 Post Capping/Oxidation S3->S2 Next Cycle S4 4. Cleavage & Deprotection (AMA) S3->S4 Final Cycle S5 5. LC-MS Analysis (n-1 Quantification) S4->S5

Self-validating experimental workflow for assessing coupling agent efficacy.

Strategic Selection Insights

Based on empirical data and mechanistic realities, the selection of a coupling agent should be tailored to the specific synthesis campaign:

  • For Long Oligonucleotides (>75mers) & Gene Synthesis: DCI is the undisputed optimal choice. Its low acidity (

    
     5.2) drastically reduces the rate of depurination—a critical failure mode in long syntheses[3]. Furthermore, DCI achieves maximum coupling efficiency at very short coupling times, accelerating the overall synthesis cycle[10].
    
  • For Routine RNA Synthesis: ETT provides the ideal balance of acidity (

    
     4.3) and nucleophilicity to drive the coupling of sterically hindered 2'-O-TBDMS or 2'-O-Methyl amidites within standard 6-minute coupling windows[5][9].
    
  • For Highly Hindered Modifications: BTT (

    
     4.1) should be deployed when dealing with exceptionally bulky monomers where ETT fails to achieve >98% efficiency. However, synthesis protocols must be strictly optimized to limit acid exposure times[5][9].
    

References

  • Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis. ResearchGate. Available at:[Link]

  • Improved coupling activators for oligonucleotide synthesis (WO1998016540A1). Google Patents.
  • Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ResearchGate. Available at:[Link]

  • Oligonucleotide synthesis chemistry. diyhpluswiki. Available at:[Link]

  • TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. Available at: [Link]

  • Express photolithographic DNA microarray synthesis with optimized chemistry and high-efficiency photolabile groups. PMC. Available at:[Link]

  • Oligonucleotide Synthesis Reagents. emp BIOTECH. Available at:[Link]

  • SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. UTUPub. Available at:[Link]

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Quantifying Kinase Reaction Efficiency: A Comparative Guide to HPLC-Based Phosphorylation Yield Validation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Phosphorylation Yield Using HPLC Methods Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, Process Development Engineers

Executive Summary

In drug discovery and signal transduction research, accurately quantifying phosphorylation yield—the stoichiometric conversion of a substrate to its phosphorylated form—is critical. While Mass Spectrometry (LC-MS) is the standard for identification, it often struggles with absolute quantification due to differential ionization efficiencies between phosphorylated and non-phosphorylated species.

This guide establishes High-Performance Liquid Chromatography (HPLC) with UV detection as the robust "Gold Standard" for yield validation. We compare Ion-Pair Reversed-Phase (IP-RP-HPLC), Strong Anion Exchange (SAX-HPLC), and Hydrophilic Interaction (HILIC) methods, providing a self-validating protocol to ensure scientific rigor.

Part 1: The Methodological Landscape

Determining the yield of a phosphorylation reaction (e.g., a kinase assay or synthetic peptide production) requires separating the starting material (substrate) from the product (phospho-species).

1. Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
  • Mechanism: Standard C18 columns repel polar phospho-groups. IP-RP-HPLC adds an ion-pairing agent (e.g., TFA, HFBA, or tetrabutylammonium) to the mobile phase. These agents mask the charge or create a "dynamic ion exchange" surface, increasing retention of the hydrophilic phosphopeptides.

  • Best For: Peptides, small proteins, and nucleotides.

  • Pros: High resolution; capable of separating mono-, di-, and tri-phosphorylated forms based on hydrophobicity shifts.

  • Cons: Ion-pairing agents can suppress ionization in MS, making this method less compatible with downstream LC-MS without extensive desalting.

2. Strong Anion Exchange HPLC (SAX-HPLC)
  • Mechanism: Separates purely based on net negative charge. Since a phosphate group adds significant negative charge (-2 at neutral pH), phosphorylated species elute significantly later than non-phosphorylated ones.

  • Best For: Nucleotides (ATP/ADP/AMP) and highly acidic peptides.

  • Pros: Extremely predictable elution order (more phosphates = longer retention); no organic solvent denaturation.

  • Cons: High salt buffers are incompatible with MS; requires large sample amounts.

3. Hydrophilic Interaction Chromatography (HILIC)[1][2]
  • Mechanism: Uses a polar stationary phase with an organic-rich mobile phase.[2] Water forms a layer on the surface, partitioning polar analytes.

  • Best For: Glycopeptides, very hydrophilic phosphopeptides.

  • Pros: MS-compatible (volatile buffers); orthogonal selectivity to RP-HPLC.

  • Cons: Long equilibration times; sensitive to sample diluent composition.

Part 2: Comparative Analysis

The following data summarizes the performance of HPLC methods against common alternatives (Colorimetric Assays and LC-MS).

Table 1: Performance Matrix for Phosphorylation Yield Quantification

FeatureIP-RP-HPLC (UV)SAX-HPLC (UV)LC-MS (Label-Free)Colorimetric (Malachite)
Primary Output Stoichiometric Yield (%) Charge State SeparationSequence IdentificationFree Phosphate Conc.
Quantification Accuracy High (Direct UV integration)High (Direct UV integration)Low (Ionization bias)Medium (Interference prone)
Resolution Excellent (Isoform separation)Good (Charge based)Excellent (Mass based)None (Bulk signal)
LOD (Typical) ~1-5 pmol~10 pmol< 0.1 pmol~100 pmol
Throughput Medium (15-30 min/run)Medium (20-40 min/run)MediumHigh (Plate reader)
Cost Per Sample LowLowHighVery Low

Key Insight: For yield validation, HPLC-UV is superior to LC-MS because the extinction coefficient of a peptide backbone (214 nm) remains largely unchanged upon phosphorylation. This allows for direct area-under-the-curve (AUC) comparison between substrate and product. In contrast, a phosphopeptide can have 10-50% lower ionization efficiency than its non-phospho counterpart in MS, leading to severe underestimation of yield without isotopically labeled internal standards.

Part 3: Visualization of Workflows
Diagram 1: Method Selection Decision Tree

This decision tree guides the researcher to the optimal HPLC mode based on analyte properties.

MethodSelection Start Start: Analyte Type Peptide Peptide / Protein Start->Peptide Nucleotide Nucleotide (ATP/ADP) Start->Nucleotide MS_Downstream Is MS required downstream? Peptide->MS_Downstream IP_RP Method: IP-RP-HPLC (TFA/HFBA) Nucleotide->IP_RP Alternative SAX Method: SAX-HPLC (Salt Gradient) Nucleotide->SAX Standard Yes Yes MS_Downstream->Yes Avoid Ion Pairs No No MS_Downstream->No Max Resolution Hydrophobicity Is it Hydrophilic? HILIC Method: HILIC (Ammonium Formate) Hydrophobicity->HILIC RP_MS Method: RP-HPLC (Formic Acid) Hydrophobicity->RP_MS Hydrophobicity->Yes Polar Hydrophobicity->No Standard Yes->Hydrophobicity No->IP_RP

Caption: Decision matrix for selecting the appropriate HPLC mode based on analyte chemistry and downstream requirements.

Diagram 2: The Self-Validating Experimental Workflow

This diagram illustrates the "Mass Balance" approach required for rigorous yield calculation.

Workflow Input Input: Substrate (Known Conc.) Rxn Kinase Reaction (+ATP, Buffer) Input->Rxn Quench Quench Step (Acid/EDTA) Rxn->Quench HPLC HPLC Separation (UV 214nm) Quench->HPLC Peak_S Peak Area Substrate (As) HPLC->Peak_S Peak_P Peak Area Product (Ap) HPLC->Peak_P Calc Calculation: Yield = Ap / (As + Ap) Peak_S->Calc Check Mass Balance Check: (As + Ap) ≈ Initial Area Peak_S->Check Peak_P->Calc Peak_P->Check

Caption: A self-validating workflow ensuring that total peak area (Mass Balance) remains constant, verifying no sample loss or precipitation.

Part 4: Experimental Protocol (IP-RP-HPLC)

Objective: Validate the phosphorylation yield of a synthetic peptide substrate by a serine/threonine kinase.

System Suitability Requirements:

  • Resolution (Rs): > 1.5 between Substrate and Phospho-Product.

  • Tailing Factor: < 1.5.[3]

  • Carryover: < 0.1% in blank injection.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Buffer A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA acts as the ion-pairing agent.

    • Buffer B: Acetonitrile (ACN) + 0.08% TFA. Note: Lower TFA in B compensates for baseline drift at 214 nm.

  • Sample Preparation:

    • Zero-Time Point (T0): Aliquot reaction mix before adding ATP. Quench immediately with 10% acetic acid. This defines "100% Substrate" area.

    • Reaction Point (Tx): Incubate kinase reaction. Quench with equal volume 10% acetic acid or 50mM EDTA.

    • Clarification: Centrifuge at 14,000 x g for 5 min to remove kinase aggregates.

  • Chromatographic Conditions:

    • Column: C18, 300Å pore size (for peptides > 3kDa) or 100Å (small peptides), 5 µm particle size.

    • Gradient: Linear gradient, typically 5% B to 65% B over 30 minutes. Slope: 1-2% B per minute.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic residues).[4]

  • Data Analysis & Calculation:

    • Identify peaks: The phosphorylated product will typically elute earlier than the substrate in standard RP-HPLC due to increased polarity, or later if strong ion-pairing agents (like HFBA) are used.

    • Calculate Yield (%):

      
      
      
    • Validation Check: Compare

      
       at Tx against 
      
      
      
      at T0. A deviation > 10% indicates precipitation or non-specific binding (loss of mass).
Part 5: Expert Insights & Troubleshooting
  • The "Ghost" Peak: If using ATP in your kinase reaction, expect a large, early-eluting peak (1-3 min) corresponding to ADP/ATP. Do not integrate this into your peptide yield calculation.

  • Stainless Steel Passivation: Phosphorylated compounds (especially nucleotides and multiply-phosphorylated peptides) bind avidly to stainless steel frits and columns.

    • Solution: Use PEEK-lined columns or "passivate" the system by injecting 0.1% phosphoric acid or high concentrations of unrelated phosphopeptides prior to the run.

  • Peak Tailing: severe tailing often indicates interaction with free silanols on the silica support.

    • Solution: Switch to a "high-purity" or "hybrid" silica column (e.g., bridged ethyl hybrid) or increase buffer ionic strength (add 20-50 mM phosphate to Buffer A).

References
  • Agilent Technologies. (2020). HPLC-DAD Analysis of Nucleotides Using a Fully Inert Flowpath. Agilent Application Notes.[5] Link

  • Carr, A. F., et al. (2019). Comparison of reversed-phase, anion-exchange, and hydrophilic interaction HPLC for the analysis of nucleotides. Figshare / Taylor & Francis. Link

  • BenchChem. (2025).[4][6][7] A Comparative Guide to HPLC Methods for Peptide Purification and Analysis. BenchChem Technical Guides. Link

  • McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry.[4][8][9][10] Current Opinion in Chemical Biology.[9] Link

  • Steen, H., et al. (2006). Phosphorylation Analysis by Mass Spectrometry: Myths and Facts.[11] Molecular & Cellular Proteomics.[11] Link

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A Comparative Guide to the Selectivity of Fluorinated Phosphorylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the precise and selective phosphorylation of molecules is a cornerstone of innovation. This guide provides an in-depth comparison of fluorinated phosphorylating agents, offering insights into their selectivity, supported by experimental data and detailed protocols. We will explore the nuances of these powerful reagents, enabling you to make informed decisions for your specific synthetic challenges.

The Critical Role of Selectivity in Phosphorylation

Phosphorylation, the addition of a phosphate group, is a fundamental transformation in both biology and synthetic chemistry. It can enhance the aqueous solubility of drug candidates, modulate biological activity, and serve as a key step in the synthesis of complex molecules such as nucleotides and phosphoproteins. However, the presence of multiple reactive functional groups (e.g., hydroxyls, amines) within a molecule presents a significant challenge: achieving selective phosphorylation at the desired position.

Traditional phosphorylating agents like phosphorus oxychloride (POCl₃) often suffer from over-reactivity and a lack of chemoselectivity, leading to a mixture of products and necessitating cumbersome protection-deprotection steps. This is where fluorinated phosphorylating agents emerge as highly valuable tools, offering a more controlled and selective approach to this critical transformation. The high electronegativity of the fluorine atom modulates the reactivity of the phosphorus center, often leading to enhanced selectivity.

A Comparative Analysis of Fluorinated Phosphorylating Agents

The selection of an appropriate fluorinated phosphorylating agent is dictated by the specific substrate and the desired outcome. Here, we compare some of the most commonly employed agents, highlighting their relative reactivity and selectivity.

Phosphorylating AgentStructureKey FeaturesApplications
Diphenyl fluorophosphate (DPFP) (Image of diphenyl fluorophosphate structure)Moderately reactive, good for selective phosphorylation of primary alcohols in the presence of secondary alcohols.General phosphorylation of alcohols and amines.
Di-tert-butyl fluorophosphate (DtBFP) (Image of di-tert-butyl fluorophosphate structure)Sterically hindered, exhibits high selectivity for less sterically encumbered primary alcohols.Selective phosphorylation of primary alcohols in complex molecules.
Bis(4-nitrophenyl) fluorophosphate (BNPFP) (Image of bis(4-nitrophenyl) fluorophosphate structure)Highly reactive due to the electron-withdrawing nitro groups, useful for less reactive substrates.Phosphorylation of hindered alcohols and other less nucleophilic groups.

Table 1: Comparison of Common Fluorinated Phosphorylating Agents

The reactivity of these agents is influenced by both electronic and steric factors. The electron-withdrawing nature of the substituents on the phosphate group enhances the electrophilicity of the phosphorus atom, increasing its reactivity. Conversely, bulky substituents, such as the tert-butyl groups in DtBFP, sterically hinder the approach of nucleophiles, leading to greater selectivity for less sterically hindered functional groups.

Experimental Protocol: A Head-to-Head Comparison of DPFP and DtBFP Selectivity

To provide a practical understanding of how to evaluate and compare the selectivity of these agents, we present a detailed experimental protocol. This self-validating system allows for a direct comparison of diphenyl fluorophosphate (DPFP) and di-tert-butyl fluorophosphate (DtBFP) in the competitive phosphorylation of a model diol substrate.

Objective:

To determine the relative selectivity of DPFP and DtBFP for the primary versus secondary hydroxyl group in a model diol, (R)-1-phenyl-1,2-ethanediol.

Materials:
  • (R)-1-phenyl-1,2-ethanediol

  • Diphenyl fluorophosphate (DPFP)

  • Di-tert-butyl fluorophosphate (DtBFP)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Trifluoroacetic acid (TFA) as an internal standard for ¹⁹F NMR

  • Silica gel for column chromatography

Experimental Workflow:

experimental_workflow cluster_workup Work-up & Analysis prep_diol Dissolve Diol in DCM/Pyridine reaction_dpfp Add DPFP to Diol Solution prep_diol->reaction_dpfp reaction_dtbfp Add DtBFP to Diol Solution prep_diol->reaction_dtbfp prep_reagents Prepare DPFP & DtBFP Solutions prep_reagents->reaction_dpfp prep_reagents->reaction_dtbfp monitor_tlc TLC Analysis reaction_dpfp->monitor_tlc monitor_nmr ¹⁹F NMR Spectroscopy reaction_dpfp->monitor_nmr reaction_dtbfp->monitor_tlc reaction_dtbfp->monitor_nmr workup Quench & Extract monitor_nmr->workup purification Column Chromatography workup->purification analysis ¹H, ¹³C, ³¹P NMR & MS purification->analysis

Figure 1: Experimental workflow for comparing the selectivity of fluorinated phosphorylating agents.

Step-by-Step Procedure:
  • Reaction Setup:

    • In two separate oven-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-1-phenyl-1,2-ethanediol (1.0 mmol) in a mixture of anhydrous dichloromethane (10 mL) and anhydrous pyridine (1.2 mmol).

    • Cool both flasks to 0 °C in an ice bath.

  • Addition of Phosphorylating Agent:

    • To the first flask, add a solution of diphenyl fluorophosphate (DPFP) (1.0 mmol) in anhydrous DCM (2 mL) dropwise over 10 minutes.

    • To the second flask, add a solution of di-tert-butyl fluorophosphate (DtBFP) (1.0 mmol) in anhydrous DCM (2 mL) dropwise over 10 minutes.

  • Reaction Monitoring:

    • Monitor the progress of both reactions by thin-layer chromatography (TLC) and ¹⁹F NMR spectroscopy.

    • For ¹⁹F NMR analysis, a small aliquot is taken from the reaction mixture, diluted with CDCl₃, and a known amount of trifluoroacetic acid is added as an internal standard. The appearance of new signals corresponding to the phosphorylated products and the disappearance of the starting fluorophosphate signal will indicate reaction progress. The relative integration of the product peaks will provide a measure of the selectivity.

  • Work-up:

    • Once the reaction is complete (as determined by TLC or ¹⁹F NMR), quench the reactions by adding saturated aqueous ammonium chloride solution (10 mL).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by silica gel column chromatography to separate the unreacted diol and the phosphorylated products.

    • Characterize the isolated products by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm their structures and determine the ratio of primary to secondary phosphorylation.

Interpreting the Results:

The ratio of the primary phosphate ester to the secondary phosphate ester, as determined by the integration of their respective signals in the ¹H and ³¹P NMR spectra of the purified products, will provide a quantitative measure of the selectivity of each reagent. It is anticipated that the sterically demanding di-tert-butyl fluorophosphate will show a significantly higher preference for the less hindered primary hydroxyl group compared to diphenyl fluorophosphate.

Mechanism of Selectivity

The selectivity of fluorinated phosphorylating agents is governed by a combination of steric and electronic effects. The general mechanism involves the nucleophilic attack of a hydroxyl or amino group on the electrophilic phosphorus center.

selectivity_mechanism cluster_steric Steric Hindrance Reagent Fluorophosphorylating Agent (R₂P(O)F) Intermediate Pentacoordinate Intermediate Reagent->Intermediate Nucleophilic Attack Nucleophile Substrate with NuH (e.g., R'-OH, R'-NH₂) Nucleophile->Intermediate Product Phosphorylated Product (R₂P(O)NuR') Intermediate->Product HF HF Intermediate->HF BulkyR Bulky 'R' groups (e.g., t-Bu) BulkyR->Intermediate disfavors formation HinderedNu Sterically hindered NuH (e.g., secondary alcohol) HinderedNu->Intermediate disfavors attack UnhinderedNu Less hindered NuH (e.g., primary alcohol) UnhinderedNu->Intermediate favors attack

Figure 2: Factors influencing the selectivity of fluorinated phosphorylating agents.

As depicted in Figure 2, bulky substituents on the phosphorylating agent, such as the tert-butyl groups in DtBFP, create significant steric hindrance around the phosphorus center. This steric clash disfavors the approach of a bulky nucleophile, such as a secondary alcohol, making the reaction with a less hindered primary alcohol kinetically more favorable.

Conclusion and Future Outlook

Fluorinated phosphorylating agents are indispensable tools for achieving selective phosphorylation in complex molecules. Their tunable reactivity, governed by both electronic and steric factors, allows for a level of control that is difficult to achieve with traditional reagents. The experimental protocol outlined in this guide provides a robust framework for comparing the selectivity of different agents, enabling researchers to choose the optimal reagent for their specific synthetic needs.

The field of phosphorylation continues to evolve, with the development of new catalytic methods and biocatalytic approaches offering even greater selectivity and efficiency. However, the reliability and predictability of fluorinated phosphorylating agents ensure their continued importance in the synthetic chemist's toolkit. Future research will likely focus on the development of novel fluorinated reagents with even greater selectivity and on expanding their application in areas such as the synthesis of complex biologics and materials science.

References

  • The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions. Catalysts. 2022. [Link]

  • A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science. 2018. [Link]

  • Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters. 2021. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. 2016. [Link]

  • Protocol for in vitro phosphorylation of the MUS81-binding region of SLX4 using CDK1-cyclin B. STAR Protocols. 2023. [Link]

  • Fluorophosphates: Next Generation Cathode Materials for Rechargeable Batteries. Advanced Energy Materials. 2021. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. 2022. [Link]

  • α-Fluorinated Phosphonates as Substrate Mimics for Glucose 6-Phosphate Dehydrogenase: the CHF Stereochemistry Matters. Journal of the American Chemical Society. 2003. [Link]

  • The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions. MDPI. 2022. [Link]

  • Evaluation of Fluoride Adsorptive Removal by Metallic Phosphates. Molecules. 2022. [Link]

  • Fluorine-19 or phosphorus-31 NMR spectroscopy: A suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs. ResearchGate. 2005. [Link]

  • A quantitative reactivity scale for electrophilic fluorinating reagents. ResearchGate. 2018. [Link]

  • Enhanced site-selectivity in acylation reactions with substrate-optimized catalysts on solid supports. Chemical Communications. 2012. [Link]

  • Comparative spectroscopic investigation of different types of fluoride phosphate glasses. ResearchGate. 2007. [Link]

  • Multivalent Fluorinated Nanorings for On-Cell 19F NMR. Bioconjugate Chemistry. 2020. [Link]

  • Electrochemical Phosphorylation of Organic Molecules. The Chemical Record. 2020. [Link]

  • Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Australian Government Department of Health and Aged Care. 2023. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. 2023. [Link]

  • A quantitative reactivity scale for electrophilic fluorinating reagents. Semantic Scholar. 2018. [Link]

  • Differentiating Lithium Ion Hopping Rates in Vanadium Phosphate versus Vanadium Fluorophosphate Structures Using 1D 6Li Selective Inversion NMR. The Journal of Physical Chemistry C. 2016. [Link]

  • Electrochemical Phosphorylation of Organic Molecules. ResearchGate. 2020. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. 2023. [Link]

  • Compare Phosphorylation Effects Across Cell Types. Patsnap. 2023. [Link]

  • Phosphate glasses. ResearchGate. 2019. [Link]

  • A simple method for the preparation of positive samples to preliminarily determine the quality of phosphorylation-specific antibody. PLOS ONE. 2022. [Link]

  • A Quantitative Reactivity Scale for Electrophilic Fluorinating Reagents. ResearchGate. 2018. [Link]

  • Cellulose phosphorylation comparison and analysis of phosphorate position on cellulose fibers. Infoscience. 2020. [Link]

Safety Operating Guide

4-Fluorophenyl phosphorodichloridate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Fluorophenyl Phosphorodichloridate: Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Lab Operations, EHS Officers

Executive Safety Directive

Attention: 4-Fluorophenyl phosphorodichloridate (CAS: 2328-21-4) is a high-hazard phosphorylating agent . It combines the violent hydrolytic instability of acid chlorides with the acute toxicity profile of organophosphorus compounds and fluorinated phenols.

Immediate Hazards:

  • Fatal if Inhaled/Absorbed: Analogous to other phosphorodichloridates, this compound can readily penetrate standard nitrile gloves.

  • Violent Hydrolysis: Contact with moisture releases Hydrogen Chloride (HCl) gas and 4-Fluorophenol (a toxic, penetrating phenol).

  • Corrosive: Causes irreversible eye and skin damage immediately upon contact.

Core Directive: Never dispose of this material directly into aqueous waste streams or trash. It must be chemically quenched (deactivated) prior to disposal.

Physiochemical Profile & PPE Requirements[1][2]

Before initiating any disposal procedure, verify the material properties and equip personnel accordingly.

Table 1: Chemical & Hazard Data
PropertySpecificationOperational Implication
CAS Number 2328-21-4Use for waste tagging/manifests.
Physical State Colorless to light yellow liquidHigh viscosity; may adhere to glass walls.
Boiling Point ~110°C (at 0.5 mmHg)Low volatility, but aerosols are deadly.
Hydrolysis Products HCl (gas), Phosphoric Acid, 4-FluorophenolTriple Hazard: Acidic gas, corrosive acid, toxic organic.
Density ~1.4 g/mLHeavier than water; sinks and reacts violently at the interface.
Personal Protective Equipment (PPE) Matrix
  • Respiratory: Fume hood is mandatory . If working outside a hood (spill cleanup), a full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges is required.

  • Hand Protection: Standard nitrile gloves are insufficient for prolonged contact.

    • Primary Layer:[1] 4-mil Nitrile (disposable).

    • Secondary Layer: Silver Shield® (Laminate) or thick Butyl Rubber gloves.

  • Body: Chemical-resistant lab coat (Tyvek® or similar) and a rubber apron.

The Quenching Protocol (Controlled Hydrolysis)

The Scientific Logic: Direct addition of water to the neat chemical causes an exothermic runaway, vaporizing the toxic 4-fluorophenol and spraying acid. We use a Dilution-First strategy coupled with Alkaline Hydrolysis .

The Chemistry:



(Note: Excess base will deprotonate the phenol to sodium 4-fluorophenolate, keeping it in the aqueous phase).
Step-by-Step Procedure (Stock Disposal)

Reagents Needed:

  • Inert Solvent: Dichloromethane (DCM) or Toluene.

  • Quenching Base: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ).
    
  • Ice bath.[2]

Protocol:

  • Solvation (The Buffer Zone):

    • Dilute the 4-Fluorophenyl phosphorodichloridate in the inert solvent (DCM or Toluene) at a ratio of 1:10 (1 part chemical to 10 parts solvent).

    • Why: This heat sink absorbs the exotherm of the subsequent hydrolysis.

  • Preparation of Quench Bath:

    • In a large beaker (3x the volume of your solution), prepare your basic solution (NaOH or

      
      ).
      
    • Cool this base solution in an ice bath to < 5°C.

  • Controlled Addition:

    • CRITICAL: Add the organic solution to the aqueous base. NEVER add the water/base to the organic solution.

    • Use an addition funnel or pipette to drip the solution slowly.

    • Monitor temperature; do not allow to exceed 20°C.

  • Verification:

    • Stir for 30–60 minutes.

    • Check pH. It should remain basic (pH > 8). If acidic, add more base to ensure the HCl is neutralized and the fluorophenol remains deprotonated (soluble).

  • Separation & Disposal:

    • Transfer to a separatory funnel.

    • Organic Layer (Solvent): Collect and tag as "Halogenated Organic Waste" (if DCM used).

    • Aqueous Layer (Quenched Byproducts): Contains Sodium 4-fluorophenolate and phosphates. Tag as "Aqueous Basic Waste with Toxic Organics."

Operational Logic Diagrams

Diagram 1: Decision Matrix (Spill vs. Stock)

DisposalDecision Start Identify Material: 4-Fluorophenyl phosphorodichloridate StateCheck State of Material? Start->StateCheck Spill Uncontrolled Spill (Bench/Floor) StateCheck->Spill Leak/Drop Stock Expired/Excess Stock (In Bottle) StateCheck->Stock Cleanout SpillAction1 Evacuate Area immediately. Don Full PPE (Resp/Goggles). Spill->SpillAction1 StockAction1 Dilute in DCM/Toluene (1:10 Ratio) Stock->StockAction1 SpillAction2 Cover with Dry Sand/Vermiculite. DO NOT USE WATER. SpillAction1->SpillAction2 SpillAction3 Scoop into dry container. Tag as 'Water Reactive Solid Waste'. SpillAction2->SpillAction3 StockAction2 Slow addition to Ice-Cold 10% NaOH StockAction1->StockAction2 StockAction3 Separate Layers StockAction2->StockAction3

Figure 1: Decision matrix for handling immediate spills versus planned disposal.

Diagram 2: Chemical Quenching Workflow

QuenchFlow NeatChem Neat Chemical (Reactive) Dilution Diluted Solution (Heat Sink) NeatChem->Dilution Mix Solvent Inert Solvent (DCM/Toluene) Solvent->Dilution Reaction Controlled Hydrolysis (Exothermic) Dilution->Reaction Dropwise Addition BaseBath Ice Bath + NaOH (Hydrolysis Agent) BaseBath->Reaction WasteOrg Organic Waste (Solvent) Reaction->WasteOrg Separation WasteAq Aqueous Waste (Phenolates/Salts) Reaction->WasteAq Separation

Figure 2: The chemical workflow for deactivating the phosphorylating agent safely.

Waste Categorization & Labeling

Proper labeling is the final step in safety. A generic "Chemical Waste" tag is insufficient for EHS personnel.

Waste ContainerLabel Description (Must Include)Hazard Checkboxes
Container A (Organic) "Dichloromethane with trace 4-Fluorophenol"[x] Toxic [x] Carcinogen (if DCM)
Container B (Aqueous) "Aqueous Sodium Hydroxide with Sodium 4-Fluorophenolate and Phosphates"[x] Corrosive (pH > 8) [x] Toxic
Solid Waste (Spill) "Debris contaminated with Water Reactive Phosphorodichloridate"[x] Water Reactive [x] Toxic [x] Corrosive

References

  • Sigma-Aldrich (Merck). (2025). Safety Data Sheet: 4-Chlorophenyl phosphorodichloridate (Analogous Hazard Data). Retrieved from

  • University of Oregon EHS. (n.d.). Standard Operating Procedure: Phosphorous Oxychloride and Phosphorodichloridates. Retrieved from

  • Massachusetts Institute of Technology (MIT). (n.d.). EHS SOP: Acid Chlorides and Anhydrides Disposal. Retrieved from

  • National Research Council (US). (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.

Sources

Personal protective equipment for handling 4-Fluorophenyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, operational, and disposal protocols for 4-Fluorophenyl phosphorodichloridate , a potent phosphorylating agent used in nucleotide and drug synthesis. Due to its high reactivity with moisture and potential for releasing toxic gases, strict adherence to these protocols is mandatory.[1]

Personal Protective Equipment (PPE) & Safety Matrix

4-Fluorophenyl phosphorodichloridate (Analogous to CAS 772-79-2) is a corrosive, moisture-sensitive liquid that reacts violently with water to liberate Hydrogen Chloride (HCl) gas and fluorinated phosphoric acid derivatives.

PPE Requirement Table
Category Standard Requirement Technical Specification
Respiratory Mandatory Fume Hood: Face velocity > 100 fpm. Respirator: Full-face respirator with Acid Gas (Type E/B) and P100 cartridges if working outside a hood (Emergency only).
Hand Protection Double Gloving Inner: Nitrile (4 mil). Outer: Butyl Rubber (0.7 mm) or Silver Shield/4H laminate. Note: Standard Nitrile degrades rapidly upon direct contact with acid chlorides.
Eye/Face Full Protection Chemical Splash Goggles (ANSI Z87.1) + 8-inch Face Shield . Contact lenses are prohibited.
Body Chem-Proof Chemical-Resistant Lab Coat (polypropylene/coated) or Tyvek suit. Acid-resistant apron for bulk handling (>100g).
Footwear Closed Closed-toe, non-perforated shoes (Leather/Composite).

Operational Protocol: Safe Handling Workflow

1. Pre-Operational Checks
  • Atmosphere: This reagent is moisture-sensitive .[1][2] All glassware must be flame-dried or oven-dried (120°C for >4 hours) and cooled under an inert atmosphere (Argon/Nitrogen).

  • Solvents: Use only anhydrous solvents (DCM, THF, Acetonitrile) with water content <50 ppm.

  • Equipment: Inspect Schlenk lines and syringes. Needles must be clean and free of blockage to prevent back-pressure explosions.

2. Active Handling (Step-by-Step)

A. Transfer via Syringe (Volumes < 10 mL)

  • Purge: Flush the reagent bottle septum with inert gas (N₂/Ar) for 5 minutes before piercing.

  • Pressure Balance: Insert a bleed needle connected to an inert gas line into the headspace of the reagent bottle to prevent vacuum formation during withdrawal.

  • Withdraw: Use a glass syringe with a Luer-lock tip. Withdraw the liquid slowly to avoid bubble formation.

  • Transfer: Inject directly into the reaction vessel through a septum. Do not expose the needle tip to air.

B. Cannula Transfer (Volumes > 10 mL)

  • Setup: Connect the reagent bottle and the receiving flask (containing solvent/base) via a double-ended needle (cannula).

  • Pressure: Apply slight positive pressure of inert gas to the reagent bottle.

  • Flow: Allow the liquid to transfer via the cannula.

  • Quench: Upon completion, lift the cannula tip above the liquid level, flush with gas, and immediately submerge the tip in a quenching bath (acetone/dry ice) before cleaning.

3. Reaction Monitoring
  • Exotherm Control: The reaction with nucleophiles (alcohols, amines) releases HCl. Always include an acid scavenger (e.g., Triethylamine, Diisopropylethylamine) or use a base trap.

  • Cooling: Maintain reaction temperature between -78°C and 0°C during addition to control reaction rate.

Emergency Response Plan

Spill Management

IMMEDIATE ACTION: Evacuate the immediate area. Do NOT use water.

Scenario Response Protocol
Minor Spill (< 5 mL) 1. Cover with dry sand , vermiculite , or lime (calcium oxide) to absorb and neutralize acid. 2. Sweep into a dry, sealable container. 3. Wipe area with dry paper towels, then clean with soap and water.
Major Spill (> 5 mL) 1. Evacuate lab. 2. Alert Safety Officer. 3. Personnel with SCBA (Self-Contained Breathing Apparatus) may enter to cover spill with Soda Ash or Lime .
Skin Exposure Immediate Drench: Wash with water for 15 minutes . Note: If HF formation is suspected (rare but possible in fire), apply Calcium Gluconate gel.
Eye Exposure Irrigate: Use eye wash station for 15-20 minutes , holding eyelids open. Seek immediate medical attention.

Disposal & Neutralization Protocol

WARNING: Never pour pure reagent into a waste container. It must be quenched first.

  • Preparation: Prepare a 10% Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution in a large beaker. Add crushed ice to keep the temperature < 10°C.

  • Dilution: Dilute the residual reagent with a non-reactive solvent (e.g., Dichloromethane or Toluene).

  • Quenching:

    • Slowly add the diluted reagent to the stirred basic ice bath.

    • Rate: Dropwise addition. Watch for bubbling (CO₂ evolution) and heat generation.

    • Self-Validation: Ensure pH remains > 7. Add more base if necessary.

  • Separation:

    • Allow the mixture to stir for 1 hour to ensure complete hydrolysis.

    • Separate the organic layer (if applicable) and dispose of as Halogenated Organic Waste .

    • The aqueous layer (containing phosphates and salts) can be neutralized to pH 7 and disposed of via drain (if local regulations permit) or as Aqueous Chemical Waste .

Visualizations

Figure 1: Safe Handling & Reaction Workflow

SafeHandling Start Reagent Storage (4°C, Inert Gas) Check Pre-Op Check: Dry Glassware, Inert Gas Flow Start->Check Transfer Transfer Method Selection Check->Transfer Syringe Syringe Transfer (<10 mL) Transfer->Syringe Small Vol Cannula Cannula Transfer (>10 mL) Transfer->Cannula Large Vol Reaction Reaction Vessel (-78°C to 0°C, Base Trap) Syringe->Reaction Inject via Septum Cannula->Reaction Positive Pressure Quench Quenching (Ice/NaHCO3) Reaction->Quench Post-Reaction Waste Disposal (Halogenated Waste) Quench->Waste

Caption: Operational workflow for handling 4-Fluorophenyl phosphorodichloridate, ensuring moisture exclusion and safe termination.

Figure 2: Emergency Decision Tree

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Spill Type->Spill Exposure Personnel Exposure Type->Exposure Sand Cover with Dry Sand/Lime (NO WATER) Spill->Sand Skin Skin/Eye Contact Exposure->Skin Scoop Scoop to Waste Container Sand->Scoop Wash Flush Water (15 min) Seek Medical Aid Skin->Wash

Caption: Immediate response logic for spills and exposure events. Note the strict prohibition of water on spills.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69879, 4-Chlorophenyl phosphorodichloridate (Analogous Structure). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.